Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCYSKNNFCGDTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428280 | |
| Record name | Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161797-99-5 | |
| Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=161797-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-methyl-2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.403 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: Structure Elucidation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of pharmaceuticals such as the anti-gout agent Febuxostat. This document outlines the primary synthetic route, detailed experimental protocols for its preparation, and a thorough analysis of its structural characterization through modern spectroscopic techniques. Due to the absence of publicly available experimental spectral data, this guide presents predicted data and established methodologies for obtaining and interpreting the necessary information for full structure confirmation.
Introduction
This compound (EHMT) is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a thiazole core linked to a hydroxyphenyl group and an ethyl carboxylate moiety, makes it a versatile building block for the synthesis of more complex molecules. Notably, it serves as a crucial precursor in the manufacturing of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[1] The precise structural confirmation of EHMT is paramount to ensure the purity and efficacy of the final active pharmaceutical ingredient (API).
This guide details the synthetic pathway and the analytical techniques required for the complete structure elucidation of EHMT.
Compound Identification:
-
IUPAC Name: Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate[2]
-
CAS Number: 161797-99-5[2]
-
Molecular Formula: C₁₃H₁₃NO₃S[2]
-
Molecular Weight: 263.31 g/mol [2]
Synthesis of this compound
The most common and efficient method for the synthesis of EHMT is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide. For EHMT, this translates to the reaction between ethyl 2-chloroacetoacetate and 4-hydroxythiobenzamide .
Synthetic Pathway
The synthesis is a two-step process starting from the preparation of the thioamide precursor.
Step 1: Synthesis of 4-hydroxythiobenzamide
One common method for the synthesis of 4-hydroxythiobenzamide involves the reaction of 4-cyanophenol with a source of hydrogen sulfide, such as sodium hydrosulfide.
Step 2: Hantzsch Thiazole Synthesis of EHMT
The synthesized 4-hydroxythiobenzamide is then reacted with ethyl 2-chloroacetoacetate. The reaction proceeds via a cyclization mechanism to form the thiazole ring.
Below is a diagram illustrating the overall synthetic workflow.
Caption: Synthetic workflow for EHMT production.
Experimental Protocols
Protocol 2.2.1: Synthesis of 4-hydroxythiobenzamide
-
In a well-ventilated fume hood, dissolve 4-cyanophenol in a suitable solvent such as aqueous ammonia.
-
Introduce a source of hydrogen sulfide. This can be done by bubbling hydrogen sulfide gas through the solution or by the addition of a sulfide salt like sodium hydrosulfide (NaSH).
-
The reaction mixture is typically stirred at a controlled temperature (e.g., 70°C) for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-hydroxythiobenzamide.
Protocol 2.2.2: Synthesis of this compound
-
Suspend 4-hydroxythiobenzamide (1 equivalent) in a suitable solvent, such as ethanol or acetone, in a round-bottom flask equipped with a reflux condenser.
-
Add ethyl 2-chloroacetoacetate (approximately 1.1 equivalents) to the suspension.[3]
-
Heat the reaction mixture to reflux and maintain for 2-3 hours.[3]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, filter the solid product. If not, reduce the solvent volume under reduced pressure.
-
Add water to the concentrated mixture to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Structure Elucidation and Data Presentation
The definitive structure of the synthesized compound is confirmed through a combination of spectroscopic methods. The following sections detail the expected outcomes from each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
3.1.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of EHMT is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons on the thiazole ring.
Table 1: Predicted ¹H NMR Data for EHMT
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.0 | Singlet | 1H | Ar-OH |
| ~7.8 | Doublet | 2H | Aromatic protons ortho to the thiazole ring |
| ~6.9 | Doublet | 2H | Aromatic protons meta to the thiazole ring |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ |
| ~2.6 | Singlet | 3H | Thiazole-CH₃ |
| ~1.3 | Triplet | 3H | -OCH₂CH₃ |
3.1.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
Table 2: Predicted ¹³C NMR Data for EHMT
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (ester) |
| ~165 | C2 of thiazole (C-N) |
| ~160 | C4 of hydroxyphenyl (C-OH) |
| ~150 | C4 of thiazole (C-S) |
| ~130 | Aromatic CH (ortho to thiazole) |
| ~125 | Aromatic C (ipso to thiazole) |
| ~116 | Aromatic CH (meta to thiazole) |
| ~115 | C5 of thiazole (C-COOEt) |
| ~61 | -OCH₂CH₃ |
| ~17 | Thiazole-CH₃ |
| ~14 | -OCH₂CH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For EHMT, with a molecular weight of 263.31, the molecular ion peak [M+H]⁺ would be expected at m/z 264.
Table 3: Predicted Mass Spectrometry Data for EHMT
| m/z | Ion |
| 264 | [M+H]⁺ |
| 218 | [M - C₂H₅OH + H]⁺ |
| 190 | [M - C₂H₅OH - CO + H]⁺ |
| 121 | [HOC₆H₄C≡N]⁺ |
The fragmentation pattern can be visualized as follows:
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands for EHMT
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400-3200 | Broad | O-H stretch (phenol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ester) |
| ~1610, ~1500 | Medium-Strong | C=C stretch (aromatic) |
| ~1550 | Medium | C=N stretch (thiazole) |
| ~1250 | Strong | C-O stretch (ester and phenol) |
Experimental Workflow for Structure Elucidation
The following diagram outlines the logical workflow for the synthesis and characterization of EHMT.
Caption: Workflow for EHMT synthesis and elucidation.
Conclusion
The structure elucidation of this compound is a critical step in the quality control of its production for pharmaceutical applications. The Hantzsch thiazole synthesis provides a reliable route for its preparation. A combination of NMR, MS, and IR spectroscopy offers a comprehensive toolkit for the unambiguous confirmation of its molecular structure. The predicted data and protocols within this guide serve as a robust framework for researchers and professionals in the field of drug development to synthesize and characterize this important intermediate with high confidence.
References
Unveiling the Therapeutic Potential of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and its Analogs: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole core. While primarily recognized as a key intermediate in the synthesis of Febuxostat, a potent xanthine oxidase inhibitor for the treatment of hyperuricemia and gout, the broader class of thiazole derivatives has garnered significant attention for a wide spectrum of biological activities. This technical guide consolidates the available, albeit limited, information on the biological profile of the title compound and provides a comprehensive overview of the well-documented activities of structurally related thiazole-containing molecules. This document aims to serve as a foundational resource for researchers exploring the therapeutic potential of this chemical scaffold.
Profile of this compound
Primarily, this compound serves as a building block in multi-step chemical syntheses. Its own biological activity is not extensively documented in publicly available literature. However, the structural motifs present—a 4-hydroxyphenyl group and a thiazole-5-carboxylate core—are found in numerous biologically active molecules, suggesting a potential for inherent, yet unexplored, pharmacological effects.
Biological Activities of Structurally Related Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a diverse range of biological activities. The following sections summarize the key therapeutic areas where thiazole derivatives have shown promise.
Anticancer Activity
Thiazole derivatives are a significant class of compounds investigated for their anticancer properties.[1][2] They have been shown to exert their effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[2]
Quantitative Data on Anticancer Activity of Thiazole Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4-disubstituted thiazoles | HeLa, SiHa | 1.65 - 8.60 | [3] |
| Thiazole-based EGFR/VEGFR-2 inhibitors | Various | 0.027 - 0.033 | [4] |
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamides | MCF-7, HepG2 | 2.57 - 7.26 | [5] |
Enzyme Inhibition
Certain thiazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease.[6][7]
Quantitative Data on Cholinesterase Inhibition by Thiazole Derivatives:
| Compound | Enzyme | IC50 (µM) | Reference |
| Thiazolylhydrazone derivative 2i | AChE | 0.028 | [6] |
| Coumarylthiazole derivative D | AChE | 4.58 | [8] |
| Benzylpiperidine-linked diarylthiazole E | AChE | 0.30 | [8] |
| Thiazole derivative 4e | AChE | 25.5 µg/mL | [7] |
2-aminothiazole derivatives have demonstrated inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II.[9]
Quantitative Data on Carbonic Anhydrase Inhibition by Thiazole Derivatives:
| Compound | Enzyme | Ki (µM) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 | [9] |
| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 | [9] |
Antimicrobial Activity
The thiazole scaffold is present in several compounds with antibacterial and antifungal properties.[10][11] For instance, a derivative, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, has been reported to have antibacterial and antifungal activity against C. albicans.[11]
Experimental Protocols
Detailed experimental methodologies for assessing the biological activities of thiazole derivatives are crucial for reproducible research. Below are representative protocols for key assays.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The thiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. A vehicle control (solvent only) is also included.
-
Incubation: The plate is incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidic isopropanol).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test compound at various concentrations.
-
Enzyme Addition: Acetylcholinesterase enzyme solution is added to the wells, and the plate is incubated for a short period.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm.
-
Inhibition Calculation: The rate of reaction is determined, and the percentage of inhibition by the test compound is calculated relative to the enzyme activity without the inhibitor. The IC50 value is then determined.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanisms of action and the research process.
Caption: Potential anticancer signaling pathways targeted by thiazole derivatives.
References
- 1. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
- 11. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate price,buy Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - chemicalbook [chemicalbook.com]
An In-depth Technical Guide on Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, with the CAS Number 161797-99-5, is a pivotal chemical intermediate primarily recognized for its integral role in the synthesis of Febuxostat.[1][2][3] Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, widely prescribed for the management of hyperuricemia and gout. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this essential precursor. While its primary significance lies in its role in drug manufacturing, this document also briefly explores available information on its distinct biological properties.
Discovery and Historical Context
The history of this compound is intrinsically linked to the development of Febuxostat. Although the exact date and researchers who first synthesized this specific molecule are not prominently documented in readily available literature, its emergence is a direct consequence of the quest for effective xanthine oxidase inhibitors.
The development of Febuxostat in the late 1990s by the Japanese pharmaceutical company Teijin marked a significant advancement in the treatment of gout. The synthesis of this novel therapeutic agent required the development of specific chemical building blocks, one of which was this compound. Its structure was strategically designed to provide the core thiazole and hydroxyphenyl moieties that are essential for the final drug's activity.
A key patent, US2005/75503, details the synthesis of Febuxostat and its intermediates, including this compound, highlighting its importance in the manufacturing process.[1] The compound is also referred to as a "Febuxostat intermediate" in numerous chemical and pharmaceutical literature, solidifying its primary identity as a precursor in drug synthesis.[4][5]
Synthesis and Chemical Properties
The synthesis of this compound has been approached through various chemical routes, often with the goal of optimizing yield and purity for pharmaceutical production.
Common Synthetic Pathways
A prevalent method for the synthesis of this thiazole derivative involves the Hantzsch thiazole synthesis. This typically includes the reaction of a thioamide with an α-haloketone. In the context of this specific compound, the synthesis generally proceeds as follows:
-
Formation of 4-hydroxythiobenzamide: This key intermediate can be prepared from 4-cyanophenol.[1][2]
-
Cyclocondensation Reaction: The 4-hydroxythiobenzamide is then reacted with an ethyl 2-haloacetoacetate, such as ethyl 2-chloroacetoacetate, to form the thiazole ring.[1]
Chinese patent CN102002017B describes a method for preparing a derivative of this compound, 2-[3-formyl-4-hydroxy phenyl]-4-methylthiazol-5-formic acid ethyl ester, which starts from 2-[4-hydroxyphenyl]-4-methylthiazol-5-ethyl formate.[6] This underscores the role of the title compound as a foundational intermediate that can be further modified.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 161797-99-5 |
| Molecular Formula | C₁₃H₁₃NO₃S |
| Molecular Weight | 263.31 g/mol |
| Appearance | Off-White Solid |
| Melting Point | 180 °C |
| Density | 1.274 g/cm³ |
Data sourced from publicly available chemical databases.
Role in Febuxostat Synthesis
This compound is a critical building block in the multi-step synthesis of Febuxostat. Its structure contains the essential 2-(4-hydroxyphenyl)-4-methylthiazole core of the final drug molecule.
The general synthetic workflow from this intermediate to Febuxostat involves several key transformations, which are outlined in the diagram below.
Biological Activity
While this compound is primarily known as a synthetic intermediate, some sources suggest potential biological activity. It is important to note that extensive, peer-reviewed research on the specific biological effects of this compound is limited in the public domain. The primary biological context for this molecule remains as a precursor to the highly active drug, Febuxostat.
Some commercial suppliers have anecdotally categorized this compound and its derivatives as belonging to an "anticancer series". However, without substantiated scientific studies, these claims remain unverified.
The biological activity of the final product, Febuxostat, is well-documented. It is a potent inhibitor of xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, Febuxostat reduces the production of uric acid in the body. Recent studies have also explored the potential anticancer properties of Febuxostat itself, particularly in colorectal cancer cells.
The signaling pathway of Febuxostat's primary mechanism of action is illustrated below.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are often proprietary and found within patent literature. However, a general laboratory-scale synthesis can be outlined based on the Hantzsch thiazole synthesis.
Synthesis of this compound
-
Materials: 4-hydroxythiobenzamide, ethyl 2-chloroacetoacetate, ethanol, sodium bicarbonate.
-
Procedure:
-
Dissolve 4-hydroxythiobenzamide in ethanol in a round-bottom flask.
-
Add an equimolar amount of ethyl 2-chloroacetoacetate to the solution.
-
The mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction mixture is neutralized with a mild base, such as sodium bicarbonate solution, to precipitate the product.
-
The crude product is collected by filtration, washed with water, and then dried.
-
Purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
-
Note: This is a generalized protocol and may require optimization for specific laboratory conditions.
Conclusion
This compound is a compound of significant interest in the pharmaceutical industry due to its indispensable role as a key intermediate in the synthesis of Febuxostat. Its discovery and development are a direct result of the successful drug discovery program for this important anti-gout medication. While its own biological activity is not extensively characterized in scientific literature, its chemical properties and synthetic routes are well-established, making it a crucial component in the production of a medication that has improved the quality of life for many patients suffering from hyperuricemia and gout. Further research into the potential intrinsic biological activities of this and other Febuxostat intermediates could be a potential area for future investigation.
References
- 1. This compound | 161797-99-5 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Febuxostat intermediate | C13H13NO3S - BuyersGuideChem [buyersguidechem.com]
- 5. CN102924353A - Febuxostat intermediate preparation method - Google Patents [patents.google.com]
- 6. CN102002017B - Method for preparing febuxostat intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to N-Desethyl-isotonitazene (CAS 2732926-24-6)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
This document is intended for academic and research purposes only. N-desethyl-isotonitazene is a potent synthetic opioid with significant potential for abuse and harm. Its synthesis, handling, and use are subject to strict regulation in many jurisdictions. All activities involving this substance should be conducted in compliance with local, national, and international laws and regulations, and under appropriate safety protocols.
Introduction
N-desethyl-isotonitazene, also known as norisotonitazene, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds. Initially identified as a metabolite of isotonitazene, it has since emerged as a standalone substance of concern in forensic and toxicological settings. This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and analytical methodologies.
It is critical to note that the CAS number 161797-99-5, as initially queried, is incorrectly associated with N-desethyl-isotonitazene in some sources. The correct CAS Registry Number for N-desethyl-isotonitazene is 2732926-24-6 .[1][2] This guide will exclusively refer to the properties and data associated with the correct CAS number.
Chemical and Physical Properties
N-desethyl-isotonitazene is characterized by a 2-benzylbenzimidazole core structure with a nitro group and an N-ethyl-ethanamine substituent. The hydrochloride salt is the common form available as a reference standard and is described as a crystalline solid.[1]
| Property | Value | Source |
| IUPAC Name | N-ethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine | [1] |
| Other Names | Norisotonitazene, Des-Iso | [1][2] |
| CAS Number | 2732926-24-6 | [1][2] |
| Molecular Formula | C21H26N4O3 | [1][3] |
| Molecular Weight | 382.46 g/mol | [1][3] |
| Appearance | Crystalline solid (hydrochloride salt) | [1] |
| Solubility (HCl salt) | Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2) (5 mg/mL) | [1][4] |
Uses and Applications
N-desethyl-isotonitazene has no recognized therapeutic or industrial applications.[1] Its primary legitimate use is as a certified reference material in analytical and forensic laboratories for the identification and quantification of this substance in seized materials and biological samples.[1] It is also used in scientific research to study the structure-activity relationships of benzimidazole opioids and their effects on opioid receptors.[1]
Mechanism of Action and Pharmacology
N-desethyl-isotonitazene is a potent and selective agonist of the µ-opioid receptor (MOR), a G protein-coupled receptor.[5] Its high affinity and efficacy at the MOR are responsible for its powerful opioid effects, which include analgesia, euphoria, and respiratory depression.[1][5]
Pharmacological Data
In vitro studies have demonstrated that N-desethyl-isotonitazene is significantly more potent than morphine and, in some assays, more potent than fentanyl.[1] It exhibits superagonist activity at the µ-opioid receptor, surpassing the signaling of standard agonists in both G protein and β-arrestin recruitment pathways.[5]
| Parameter | Value | Receptor/Assay | Source |
| Ki (Binding Affinity) | 2.2 ± 0.4 nM | µ-opioid receptor | [1] |
| Ki (Binding Affinity) | 838.9 ± 120.0 nM | κ-opioid receptor | [1] |
| Ki (Binding Affinity) | 610.2 ± 108.0 nM | δ-opioid receptor | [1] |
| EC50 (BRET Assay) | 252 pM | µ-opioid receptor | [1] |
| EC50 (cAMP Assay) | 4.13 pM | µ-opioid receptor | |
| EC50 (β-arrestin2 recruitment) | 3.35 nM | µ-opioid receptor | [6] |
| EC50 (Aequoscreen® assay) | 0.500 nM | µ-opioid receptor | [6] |
Signaling Pathway
Activation of the µ-opioid receptor by N-desethyl-isotonitazene initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β-arrestin pathway. The G protein pathway is primarily responsible for the analgesic effects, while the β-arrestin pathway is implicated in some of the adverse effects, such as respiratory depression and tolerance.[5]
Experimental Protocols
Detailed, step-by-step experimental protocols for N-desethyl-isotonitazene are not extensively available in the public domain. However, the principles of the key analytical and pharmacological assays cited in the literature are described below.
Synthesis
The synthesis of N-desethyl-isotonitazene can be achieved through a multi-step process involving the substitution of a halogenated dinitrobenzene, followed by regioselective reduction, condensation, and deprotection.[1]
Analytical Methods
The identification and quantification of N-desethyl-isotonitazene in forensic samples are typically performed using chromatographic techniques coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: This is a highly sensitive and selective method for quantifying substances in complex matrices like blood and urine. The sample is first separated by liquid chromatography, and then the compound of interest is fragmented and detected by a tandem mass spectrometer.
-
Sample Preparation: A common method is a basic liquid-liquid extraction.[7][8]
-
Chromatography: A C18 analytical column is often used for separation.[8]
-
Detection: Multiple reaction monitoring (MRM) mode is employed for sensitive and specific detection.[8]
-
Quantification: Calibration curves are generated using certified reference material, with a typical range of 0.5–50 ng/mL in blood.[8][9]
In Vitro Pharmacological Assays
Radioligand Binding Assay:
-
Principle: This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Methodology: Cell membranes expressing the µ-opioid receptor are incubated with a radiolabeled opioid antagonist (e.g., [³H]naloxone) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the inhibition constant (Ki) is calculated.
µ-Opioid Receptor Activation Assays:
-
Principle: These assays measure the functional consequences of receptor activation, such as G protein activation or β-arrestin recruitment.
-
Bioluminescence Resonance Energy Transfer (BRET) Assay: This technique measures the interaction between a luminescent donor and a fluorescent acceptor fused to the receptor and signaling proteins (G protein, β-arrestin). Agonist binding brings the donor and acceptor into proximity, resulting in a BRET signal.[5]
-
cAMP Inhibition Assay: µ-opioid receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This change can be measured using various commercially available kits.
-
β-Arrestin Recruitment Assay: Upon agonist binding and receptor phosphorylation, β-arrestin is recruited to the receptor. This interaction can be monitored using techniques like BRET or enzyme fragment complementation assays.[10]
Conclusion
N-desethyl-isotonitazene (CAS 2732926-24-6) is a highly potent synthetic opioid of the 2-benzylbenzimidazole class with significant implications for public health and forensic science. Its primary mechanism of action is as a selective and high-efficacy agonist at the µ-opioid receptor. While it has no approved medical use, its availability as a reference standard is crucial for its detection and the ongoing research into the pharmacology of novel synthetic opioids. Researchers and drug development professionals should be aware of its high potency and the associated safety considerations in handling and analysis.
References
- 1. cdn.who.int [cdn.who.int]
- 2. cfsre.org [cfsre.org]
- 3. Substance Details N-desethyl isotonitazene [unodc.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of N-desethyl etonitazene in a drug checking sample: Chemical analysis and pharmacological characterization of a recent member of the 2-benzylbenzimidazole "nitazene" class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emergence of the Novel Opioid N-Desethyl Isotonitazene in the Recreational Drug Supply [cfsre.org]
- 8. academic.oup.com [academic.oup.com]
- 9. A Forward-Thinking Approach to Addressing the New Synthetic Opioid 2-Benzylbenzimidazole Nitazene Analogs by Liquid Chromatography–Tandem Quadrupole Mass Spectrometry (LC–QQQ-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key heterocyclic molecule, has garnered significant attention in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and established biological activities. Detailed experimental protocols for its synthesis and potential therapeutic applications are presented, supported by quantitative data and mechanistic insights. The document explores its role as a crucial intermediate in the synthesis of the anti-gout medication Febuxostat and its potential as an anticancer, anti-inflammatory, and antimicrobial agent. Furthermore, this guide elucidates the potential signaling pathways modulated by this class of thiazole derivatives, offering a foundation for future research and drug development endeavors.
Chemical Properties and Synthesis
This compound is a solid compound with the molecular formula C₁₃H₁₃NO₃S and a molecular weight of 263.31 g/mol .[1] It is characterized by a melting point of approximately 180°C.
Physicochemical Data
| Property | Value | Reference |
| CAS Number | 161797-99-5 | [1] |
| Molecular Formula | C₁₃H₁₃NO₃S | [1] |
| Molecular Weight | 263.31 g/mol | [1] |
| Melting Point | 180°C | |
| Appearance | Solid | [1] |
| SMILES | CC1=C(C(=O)OCC)SC(=N1)C2=CC=C(O)C=C2 | |
| InChI | InChI=1S/C13H13NO3S/c1-3-17-13(16)11-8(2)14-12(18-11)9-4-6-10(15)7-5-9/h4-7,15H,3H2,1-2H3 |
Synthesis Protocol
A common and effective method for the synthesis of this compound involves the Hantzsch thiazole synthesis.
Materials:
-
4-Hydroxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate
Procedure:
-
Dissolve 4-hydroxythiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1 equivalent) to the solution.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Purification and Characterization: The purity of the synthesized compound can be assessed by TLC and melting point determination. The structure can be confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Activities and Therapeutic Potential
This compound serves as a versatile scaffold for the development of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.
Intermediate in the Synthesis of Febuxostat
This compound is a pivotal intermediate in the industrial synthesis of Febuxostat, a potent and selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout.[2] The synthesis involves the formylation of the phenolic hydroxyl group, followed by further modifications.
Anticancer Activity
Thiazole derivatives are recognized for their antiproliferative properties against various cancer cell lines.[3][4] A study involving derivatives of this compound demonstrated their potential as anticancer agents. Specifically, a series of 4-methyl-2-(4-(alkyloxy)phenyl)thiazole derivatives were synthesized from the parent compound and evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line.[5]
Experimental Protocol for Anticancer Activity (MTT Assay):
-
Cell Culture: Maintain MCF-7 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized thiazole derivatives (and the parent compound) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.
While the specific IC₅₀ value for this compound from this particular study is not publicly available, the research highlights the potential of this chemical scaffold in developing new anticancer agents.[5]
Anti-inflammatory Activity
Thiazole-containing compounds have been reported to possess significant anti-inflammatory properties.[6][7] The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines.
Potential Experimental Protocol for In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production in RAW 264.7 Macrophages):
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates and incubate overnight.
-
Compound and LPS Treatment: Pre-treat the cells with different concentrations of the test compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell supernatant and measure the nitric oxide (NO) production by quantifying the nitrite concentration using the Griess reagent.
-
Cell Viability: Assess the cytotoxicity of the compound on the cells using the MTT assay to ensure that the reduction in NO production is not due to cell death.
Antimicrobial Activity
The thiazole nucleus is a component of several antimicrobial drugs. Derivatives of this compound have been synthesized and screened for their antimicrobial activity.[8]
Experimental Protocol for Antimicrobial Activity (Broth Microdilution Method):
-
Bacterial Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli).
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanism of Action
The biological activities of thiazole derivatives are often attributed to their interaction with specific cellular signaling pathways. While the direct targets of this compound are not yet fully elucidated, studies on structurally related compounds provide valuable insights into its potential mechanisms of action.
Anticancer Mechanisms
Thiazole derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Protein Kinases: Many thiazole-containing compounds are potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[9]
-
Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.[9]
-
Cell Cycle Arrest: They can also halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[3]
References
- 1. This compound AldrichCPR 161797-99-5 [sigmaaldrich.com]
- 2. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 3. Synthesis, anticancer activity and mechanism of action of new thiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential in vitro assays for evaluating the biological activity of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. While this compound is a known intermediate in the synthesis of the xanthine oxidase inhibitor Febuxostat, its intrinsic bioactivities are an area of emerging interest. The protocols detailed below are based on established methodologies for assessing related thiazole-containing compounds and derivatives, which have shown promise in areas such as cancer and neurodegenerative disease research.
Potential Biological Activities
This compound and its derivatives have been investigated for several biological activities. One source suggests that the parent compound may act as an anticancer agent by inhibiting DNA synthesis, thereby preventing RNA and protein synthesis and suppressing cancer cell growth in culture. Derivatives of this thiazole scaffold have demonstrated a range of effects, including:
-
Anticancer/Cytotoxic Activity: Various thiazole derivatives have been screened for their cytotoxic effects against a range of cancer cell lines, including hepatocellular carcinoma (HepG-2), colon carcinoma (HCT-116), and breast cancer (T-47D)[1][2].
-
Enzyme Inhibition: Related compounds have shown inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in Alzheimer's disease research[1].
-
Antimicrobial Activity: Some thiazole derivatives have been noted for their potential antibacterial and antifungal properties.
Quantitative Data Summary for Related Thiazole Derivatives
No specific quantitative data for the in vitro activity of this compound was identified in the public domain. However, the following table summarizes the activities of closely related thiazole-based compounds to provide a reference for expected potency and assay design.
| Compound Class | Assay Type | Target | Cell Line / Enzyme | Activity (IC₅₀) |
| Thiazole Derivative (Compound 109) | Enzyme Inhibition | Acetylcholinesterase | - | 5.19 µM[1] |
| Thiazole Derivative (Compound 109) | Enzyme Inhibition | Butyrylcholinesterase | - | 5.83 µM[1] |
| Thiazolyl-Pyrazoline (Compound 7g) | Cytotoxicity | - | A549 (Lung Cancer) | 3.92 µM[2] |
| Thiazolyl-Pyrazoline (Compound 7m) | Cytotoxicity | - | T-47D (Breast Cancer) | 0.75 µM[2] |
| Thiazolyl-Pyrazoline (Compound 7b) | Enzyme Inhibition | EGFR | - | 83 nM[2] |
| Thiazole Derivative (Compound 9) | Cytotoxicity | - | HepG-2 (Liver Cancer) | 1.61 µg/mL[1] |
| Thiazole Derivative (Compound 10) | Cytotoxicity | - | HepG-2 (Liver Cancer) | 1.98 µg/mL[1] |
Experimental Protocols
Protocol for In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol describes a common colorimetric assay to assess the cytotoxic or anti-proliferative effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., HepG-2, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be less than 0.5% to avoid solvent toxicity.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound to the respective wells. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and cells with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol for In Vitro Enzyme Inhibition Assay (Acetylcholinesterase)
This protocol is based on the Ellman's method and is designed to screen for potential inhibitory activity of the title compound against acetylcholinesterase (AChE).
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm. An inhibitor will reduce the rate of this color change.
Materials:
-
This compound
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Donepezil or Galantamine (positive control inhibitor)
-
96-well microplates
-
Microplate reader (412 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO and dilute it in phosphate buffer to obtain various concentrations.
-
Prepare DTNB solution (e.g., 10 mM) and ATCh solution (e.g., 14 mM) in phosphate buffer.
-
Prepare an AChE solution in phosphate buffer (e.g., 0.1 U/mL).
-
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of ATCh solution
-
125 µL of DTNB solution
-
50 µL of the test compound solution at different concentrations (or buffer for control, positive control inhibitor for comparison).
-
-
Pre-incubation: Mix and pre-incubate the plate at 37°C for 15 minutes.
-
Enzyme Addition: Initiate the reaction by adding 25 µL of the AChE solution to all wells.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm every minute for 15-20 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical workflow for in vitro screening and a potential signaling pathway that could be investigated based on the anticancer activity of related compounds.
Caption: Workflow for In Vitro Cytotoxicity Screening.
Caption: Potential EGFR Signaling Pathway Inhibition.
References
Application Notes and Protocols for Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a heterocyclic organic compound with a thiazole core. This molecule serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the presence of a hydroxyphenyl group, make it a subject of interest for potential biological activities. These application notes provide a detailed experimental protocol for the synthesis of this compound and discuss its potential applications in drug discovery based on the biological activities of structurally related compounds, including anticancer, anti-inflammatory, and kinase inhibitory effects.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic molecules with diverse pharmacological properties. The title compound, this compound, is a key building block in medicinal chemistry. While it is primarily recognized as a precursor in the synthesis of more complex molecules like Febuxostat, a xanthine oxidase inhibitor, the inherent structural motifs of the 2-(4-hydroxyphenyl)-thiazole scaffold suggest potential for intrinsic biological activity. This document outlines a comprehensive protocol for its laboratory synthesis and explores potential therapeutic applications by examining the bioactivities of analogous structures.
Experimental Protocols
The synthesis of this compound is achieved through a two-step process, beginning with the preparation of 4-hydroxythiobenzamide, followed by the Hantzsch thiazole synthesis.
Part 1: Synthesis of 4-Hydroxythiobenzamide
This procedure outlines the synthesis of the key intermediate, 4-hydroxythiobenzamide, from 4-hydroxybenzaldehyde.
Materials:
-
4-Hydroxybenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
Thioacetamide
-
Isopropanolic hydrogen chloride
-
Water
Procedure:
-
Oxime Formation: In a reaction vessel, dissolve 4-hydroxybenzaldehyde in formic acid.
-
Add hydroxylamine hydrochloride and sodium formate to the solution.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water to precipitate the 4-hydroxybenzonitrile.
-
Filter the precipitate, wash with water, and dry to obtain the crude product.
-
Thionation: Suspend the crude 4-hydroxybenzonitrile in isopropanolic hydrogen chloride.
-
Add thioacetamide to the suspension.
-
Heat the reaction mixture and maintain the temperature for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and add water to precipitate the 4-hydroxythiobenzamide.
-
Filter the solid, wash with water, and dry to yield the final product.
Table 1: Reagent Quantities for 4-Hydroxythiobenzamide Synthesis
| Reagent | Molar Ratio |
| 4-Hydroxybenzaldehyde | 1.0 |
| Hydroxylamine HCl | 1.1 |
| Sodium Formate | 1.1 |
| Thioacetamide | 1.2 |
Part 2: Hantzsch Thiazole Synthesis of this compound
This protocol describes the cyclization of 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate to form the target compound.
Materials:
-
4-Hydroxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (or other suitable solvent like isopropanol)
-
Triethylamine (or other suitable base)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-hydroxythiobenzamide in ethanol.
-
Add ethyl 2-chloroacetoacetate to the solution. A patent has also described the use of ethyl 3-bromoacetoacetate for a similar cyclization[1].
-
Add a catalytic amount of triethylamine to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Table 2: Reagent Quantities for Hantzsch Thiazole Synthesis
| Reagent | Molar Ratio |
| 4-Hydroxythiobenzamide | 1.0 |
| Ethyl 2-chloroacetoacetate | 1.05 |
| Triethylamine | 0.1 |
Figure 1: Synthetic Workflow
Caption: Synthetic pathway for this compound.
Potential Applications and Signaling Pathways
While the direct biological activity of this compound is not extensively documented, the 2-aryl-thiazole scaffold is present in numerous compounds with significant pharmacological activities.
Anticancer Activity
Derivatives of 2-(4-hydroxyphenyl)-thiazole have shown promise as anticancer agents.[2][3] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Figure 2: Potential Kinase Inhibition Pathway
Caption: Potential mechanism of anticancer activity via kinase inhibition.
Studies on similar structures suggest potential inhibition of kinases like Spleen Tyrosine Kinase (SYK) and p38 MAP kinase.[4][5] Inhibition of these kinases can disrupt signaling pathways that are often dysregulated in cancer, leading to decreased cell proliferation and induction of apoptosis.
Anti-inflammatory Activity
The 2-phenylthiazole moiety is also found in compounds with anti-inflammatory properties.[6][7] Inflammation is a complex biological response, and its chronic dysregulation is implicated in numerous diseases. Thiazole derivatives may exert anti-inflammatory effects by inhibiting key enzymes in inflammatory pathways, such as cyclooxygenases (COX) and lipoxygenases (LOX), or by modulating the production of pro-inflammatory cytokines.[8]
References
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 7. wjpmr.com [wjpmr.com]
- 8. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a Potential Xanthine Oxidase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of Febuxostat, a potent and selective non-purine inhibitor of xanthine oxidase. Xanthine oxidase (XO) is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid in the blood, a condition known as hyperuricemia, can lead to the deposition of urate crystals in the joints and kidneys, causing gout and other health complications. Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[2]
Given its structural similarity to Febuxostat and other bioactive thiazole derivatives, this compound is a compound of significant interest for its potential xanthine oxidase inhibitory activity. These application notes provide detailed protocols for the in vitro evaluation of this compound as a xanthine oxidase inhibitor.
Quantitative Data on Related Xanthine Oxidase Inhibitors
| Compound Name | IC50 Value | Inhibition Type | Reference Compound |
| Febuxostat | 1.8 nM | Mixed | Allopurinol |
| 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 nM | Not Specified | Not Specified |
| A series of thiazole-5-carboxylic acid derivatives | 0.45 µM | Mixed | Not Specified |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway of uric acid production by xanthine oxidase and a typical experimental workflow for screening potential inhibitors.
Caption: Biochemical pathway of uric acid synthesis and the point of inhibition.
Caption: General experimental workflow for the in vitro xanthine oxidase inhibition assay.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of this compound against xanthine oxidase. The assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[1][3]
Materials and Reagents:
-
This compound (Test Compound)
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (Substrate)
-
Allopurinol (Positive Control)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Allopurinol Stock Solution: Prepare a 1 mM stock solution of Allopurinol in DMSO.
-
Xanthine Solution: Prepare a 150 µM solution of xanthine in 50 mM potassium phosphate buffer (pH 7.5).[3]
-
Xanthine Oxidase Solution: Prepare a 0.1 units/mL solution of xanthine oxidase in 50 mM potassium phosphate buffer (pH 7.5). Keep on ice.
-
-
Assay Protocol (in a 96-well plate):
-
Add 50 µL of 50 mM potassium phosphate buffer (pH 7.5) to all wells.
-
Add 2 µL of the test compound stock solution (or DMSO for the control) to the respective wells to achieve the desired final concentrations (e.g., serial dilutions from 100 µM to 0.1 µM).
-
Add 25 µL of the xanthine oxidase solution to all wells except the blank wells. Add 25 µL of buffer to the blank wells.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
Initiate the reaction by adding 125 µL of the xanthine solution to all wells.
-
Immediately measure the absorbance at 295 nm at 1-minute intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation (velocity) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_test) / V_control] x 100 Where V_control is the velocity of the reaction with DMSO (no inhibitor) and V_test is the velocity of the reaction with the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
Enzyme Kinetic Studies
To determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed-type), kinetic studies are performed by measuring the reaction rates at various concentrations of both the substrate (xanthine) and the inhibitor.
Procedure:
-
Prepare a range of xanthine concentrations (e.g., 15 µM to 150 µM) in the phosphate buffer.
-
For each xanthine concentration, perform the xanthine oxidase assay with different fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
-
Measure the initial reaction velocities for each combination of substrate and inhibitor concentrations.
-
Analyze the data using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]). The pattern of the lines will indicate the type of inhibition.
Caption: Workflow for determining the mechanism of enzyme inhibition.
Conclusion
The provided protocols offer a robust framework for the comprehensive evaluation of this compound as a potential xanthine oxidase inhibitor. While direct evidence of its inhibitory activity is pending experimental validation, its structural relationship to potent inhibitors like Febuxostat suggests it is a promising candidate for investigation. The successful application of these methods will provide valuable insights into its therapeutic potential for the treatment of hyperuricemia and gout.
References
therapeutic applications of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate for gout
For Researchers, Scientists, and Drug Development Professionals
PREFACE: The compound Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a pivotal intermediate in the chemical synthesis of Febuxostat. It is Febuxostat, the final active pharmaceutical ingredient, that exhibits therapeutic efficacy in the management of hyperuricemia and gout. These application notes and protocols therefore focus on the pharmacological applications and experimental evaluation of Febuxostat.
Application Notes
1. Introduction to Febuxostat
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase, an enzyme that plays a crucial role in the purine metabolism pathway. By inhibiting xanthine oxidase, Febuxostat reduces the production of uric acid, the causative agent of hyperuricemia and gout. Elevated levels of uric acid in the blood can lead to the formation of monosodium urate crystals in the joints and tissues, triggering painful gout flares. Febuxostat is a cornerstone in the long-term management of chronic gout, aimed at lowering serum uric acid levels to prevent gout attacks and the progression of joint damage.
2. Mechanism of Action
Febuxostat exerts its therapeutic effect by selectively inhibiting the enzyme xanthine oxidase. This enzyme is responsible for the final two steps in the conversion of purines to uric acid: the oxidation of hypoxanthine to xanthine, and the subsequent oxidation of xanthine to uric acid. Febuxostat forms a stable complex with the molybdenum pterin center of the enzyme, blocking its activity and thereby reducing the synthesis of uric acid.
3. Pharmacological Profile
-
Route of Administration: Oral
-
Bioavailability: Approximately 49%
-
Protein Binding: Greater than 99%
-
Metabolism: Extensively metabolized in the liver via conjugation by uridine diphosphate glucuronosyltransferase (UGT) enzymes and oxidation by cytochrome P450 (CYP) enzymes.
-
Elimination: Excreted in both urine and feces.
4. Therapeutic Indications
Febuxostat is indicated for the chronic management of hyperuricemia in patients with gout. It is not recommended for the treatment of asymptomatic hyperuricemia.
5. Clinical Efficacy
Clinical trials have consistently demonstrated the efficacy of Febuxostat in lowering serum uric acid (sUA) levels in patients with gout.
Quantitative Data
Table 1: In Vitro Xanthine Oxidase Inhibitory Activity
| Compound | IC50 (µg/mL) |
| Febuxostat | 8.77 |
| Allopurinol | 9.07 |
Table 2: Clinical Trial Efficacy of Febuxostat in Gout Patients
| Treatment Group | Percentage of Patients Achieving sUA < 6.0 mg/dL |
| Febuxostat 40 mg | 45% |
| Febuxostat 80 mg | 67% |
| Allopurinol 300/200 mg | 42% |
Experimental Protocols
1. Synthesis of Febuxostat from this compound
This protocol outlines the key steps in the synthesis of Febuxostat from its precursor.
-
Step 1: Formylation of this compound.
-
To a solution of this compound in a suitable solvent (e.g., trifluoroacetic acid), add hexamethylenetetramine.
-
Heat the reaction mixture and monitor for completion.
-
Upon completion, quench the reaction and isolate the product, Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
-
-
Step 2: Isobutoxylation.
-
Dissolve the formylated intermediate in a solvent such as dimethylformamide.
-
Add potassium carbonate and isobutyl bromide.
-
Heat the mixture to drive the reaction to completion.
-
Isolate the resulting product, Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
-
-
Step 3: Conversion to Nitrile.
-
Treat the isobutoxylated intermediate with hydroxylamine hydrochloride and a dehydrating agent (e.g., formic acid) to convert the formyl group to a nitrile group, yielding Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate.
-
-
Step 4: Hydrolysis to Febuxostat.
-
Hydrolyze the ethyl ester of the nitrile intermediate using a base such as sodium hydroxide in an alcoholic solvent.
-
Acidify the reaction mixture to precipitate the final product, Febuxostat.
-
2. In Vitro Xanthine Oxidase Inhibition Assay
This assay determines the inhibitory potential of a test compound against xanthine oxidase.
-
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Febuxostat (test compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of Febuxostat in DMSO.
-
Prepare serial dilutions of the Febuxostat stock solution in potassium phosphate buffer.
-
In a 96-well plate, add 50 µL of the diluted Febuxostat solutions or buffer (for control).
-
Add 100 µL of xanthine solution (0.15 mM in buffer) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 100 µL of xanthine oxidase solution (0.2 units/mL in buffer) to each well.
-
Immediately measure the absorbance at 295 nm every minute for 15 minutes using a spectrophotometer. The rate of uric acid formation is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of Febuxostat and determine the IC50 value.
-
3. In Vivo Hyperuricemia Model in Rats
This protocol describes the induction of hyperuricemia in rats and the evaluation of Febuxostat's efficacy.
-
Animals:
-
Male Wistar rats (200-250 g)
-
-
Materials:
-
Potassium oxonate (uricase inhibitor)
-
Febuxostat
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
-
Procedure:
-
Acclimatize the rats for at least one week.
-
Induce hyperuricemia by intraperitoneal injection of potassium oxonate (250 mg/kg) one hour before the administration of the test compound.
-
Administer Febuxostat (e.g., 5-10 mg/kg) or vehicle orally by gavage.
-
Collect blood samples from the tail vein at specified time points (e.g., 0, 2, 4, 6, and 24 hours) after drug administration.
-
Centrifuge the blood samples to obtain serum.
-
Measure the serum uric acid concentration using a commercial uric acid assay kit.
-
Analyze the data to determine the effect of Febuxostat on serum uric acid levels compared to the vehicle control group.
-
Visualizations
Caption: Synthetic pathway of Febuxostat from its key intermediate.
Caption: Inhibition of uric acid production by Febuxostat.
Caption: Workflow for evaluating Febuxostat in a rat model of hyperuricemia.
Application Notes and Protocols: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHPMTC) is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a thiazole ring, a phenolic hydroxyl group, and a carboxylate ester, provides multiple points for chemical modification, making it an attractive scaffold in medicinal chemistry. The primary application of EHPMTC is as a key intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase used for the treatment of hyperuricemia and gout. Furthermore, the thiazole core is a well-established pharmacophore found in a wide range of therapeutic agents with anti-inflammatory, antimicrobial, and anticancer properties.
These application notes provide an overview of the utility of EHPMTC in drug discovery, focusing on its role as a synthetic precursor and the biological activities of its derivatives. Detailed protocols for its synthesis and key in vitro assays are also presented to facilitate its use in research and development.
Applications in Drug Discovery
1. Intermediate for Xanthine Oxidase Inhibitors:
The most prominent application of EHPMTC is in the synthesis of Febuxostat. The synthesis involves the formylation of EHPMTC to introduce a formyl group at the 3-position of the phenyl ring, followed by further modifications. The resulting molecule, Febuxostat, potently inhibits xanthine oxidase, the enzyme responsible for the final two steps of purine metabolism, converting hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, Febuxostat reduces the production of uric acid in the body.
2. Scaffold for Anticancer Agents:
The thiazole moiety is a common feature in many anticancer drugs. Derivatives of EHPMTC have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, novel thiazole-based 1,2,3-triazole derivatives synthesized from a derivative of EHPMTC have shown potent activity against human glioblastoma cell lines.[1] This highlights the potential of the EHPMTC scaffold in the development of new oncology therapeutics.
3. Foundation for Anti-inflammatory and Antimicrobial Agents:
The thiazole ring system is known to be a key structural component in various compounds exhibiting anti-inflammatory and antimicrobial activities. While specific data for EHPMTC is limited, its structural features suggest its potential as a starting material for the development of novel agents targeting inflammatory pathways or microbial pathogens.
Quantitative Biological Data
Direct quantitative biological data for this compound is not extensively available in the public domain, as it is primarily utilized as a synthetic intermediate. However, data for its derivatives highlight the potential of this scaffold.
Table 1: Anticancer Activity of EHPMTC Derivatives
| Compound ID | Cell Line (Human Glioblastoma) | IC50 (µM)[1] |
| Derivative 5c | U87MG | 10.67 ± 0.94 |
| Derivative 5f | U87MG | 4.72 ± 3.92 |
| Derivative 5h | U87MG | 3.20 ± 0.32 |
Note: The derivatives are novel thiazole-based 1,2,3-triazoles synthesized from ethyl 2-(3-formyl-4-(prop-2-yn-1-yloxy)phenyl)-4-methylthiazole-5-carboxylate, a direct derivative of EHPMTC.
Table 2: Biological Activity of Febuxostat (a downstream product of EHPMTC)
| Target | Action | Application |
| Xanthine Oxidase | Inhibition | Treatment of hyperuricemia and gout |
Experimental Protocols
Protocol 1: Synthesis of this compound (EHPMTC)
This protocol is based on the Hantzsch thiazole synthesis.
Materials:
-
4-Hydroxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol
-
Sodium bicarbonate (or other suitable base)
-
Water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Dissolve 4-hydroxythiobenzamide (1 equivalent) in ethanol in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.
-
Add sodium bicarbonate (1.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum to yield this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Formylation of EHPMTC to Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This protocol describes the introduction of a formyl group onto the phenyl ring of EHPMTC.
Materials:
-
This compound (EHPMTC)
-
Hexamethylenetetramine (HMTA)
-
Polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and boric acid in cyclohexane.
-
Ethyl acetate
-
Glacial acetic acid
-
Anhydrous sodium sulfate
-
Water
Procedure:
-
In a reaction vessel, add polyphosphoric acid and heat to 40-50°C with stirring.
-
Sequentially add EHPMTC (1 equivalent) and hexamethylenetetramine (HMTA) (1.05 equivalents).
-
Heat the reaction mixture to approximately 95°C and maintain for 3-4 hours.
-
After the reaction is complete, cool the mixture and slowly pour it into a dilute aqueous solution of glacial acetic acid for hydrolysis.
-
Extract the product into ethyl acetate (3 portions).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Add water to the concentrated residue and stir to induce crystallization.
-
Collect the solid product by filtration and dry to obtain Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Protocol 3: In Vitro Xanthine Oxidase Inhibition Assay
This is a general protocol to assess the inhibitory activity of compounds on xanthine oxidase, the target of Febuxostat.
Materials:
-
Xanthine oxidase from bovine milk
-
Xanthine sodium salt (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Prepare serial dilutions of the test compound and a reference inhibitor (e.g., allopurinol or Febuxostat) in the buffer.
-
In a 96-well plate, add the phosphate buffer, xanthine solution, and the test compound/reference inhibitor solution.
-
Initiate the enzymatic reaction by adding the xanthine oxidase solution to each well.
-
Immediately measure the change in absorbance at 295 nm over time (kinetic mode) at a constant temperature (e.g., 25°C). The increase in absorbance corresponds to the formation of uric acid.
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizations
Caption: Synthetic workflow for EHPMTC and its formylated derivative.
Caption: Xanthine oxidase inhibition pathway by Febuxostat.
Caption: Experimental workflow for a xanthine oxidase inhibition assay.
References
Application Note and Protocol for the Quantification of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate is a key intermediate in the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase used for the chronic management of hyperuricemia in patients with gout. Accurate quantification of this intermediate is crucial for ensuring the purity, consistency, and quality of the final active pharmaceutical ingredient (API). This document provides a detailed application note and protocol for the quantitative analysis of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The method described is adapted from established analytical procedures for Febuxostat and its related substances.[1]
Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the analysis of pharmaceutical compounds due to its accuracy, sensitivity, and reproducibility.[2] This method allows for the efficient separation and quantification of this compound from other process-related impurities.
Chromatographic Conditions
A robust RP-HPLC method has been developed for the analysis of Febuxostat and its impurities, which can be effectively applied for the quantification of this compound.[3]
| Parameter | Recommended Conditions |
| Column | Exsil ODS-B (250 x 4.6 mm, 5µm) or equivalent C18 column |
| Mobile Phase A | 0.1% v/v Triethylamine in water, pH adjusted to 2.5 with orthophosphoric acid |
| Mobile Phase B | 0.1% v/v Orthophosphoric acid in Acetonitrile:Methanol (80:20 v/v) |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 25 | |
| 35 | |
| 40 | |
| 45 | |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 315 nm |
| Injection Volume | 10 µL |
| Column Temperature | 35°C |
| Diluent | Mobile Phase A:Mobile Phase B (50:50 v/v) |
Experimental Protocol
Preparation of Solutions
a. Mobile Phase A:
-
Add 1 mL of triethylamine to 1000 mL of HPLC grade water.
-
Adjust the pH to 2.5 using orthophosphoric acid.
-
Filter the solution through a 0.45 µm nylon filter.
b. Mobile Phase B:
-
Mix 800 mL of acetonitrile and 200 mL of methanol.
-
Add 1 mL of orthophosphoric acid.
-
Filter the solution through a 0.45 µm nylon filter.
c. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
d. Standard Solutions for Linearity:
-
Prepare a series of standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired range (e.g., 1-50 µg/mL).
e. Sample Solution:
-
Accurately weigh a quantity of the test sample equivalent to 25 mg of this compound.
-
Transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm nylon filter prior to injection.
Chromatographic Analysis
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject a blank (diluent) to ensure a stable baseline.
-
Inject the standard solutions to establish the calibration curve.
-
Inject the sample solutions for quantification.
Method Validation Parameters
The described analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
| Robustness | No significant change in results with small variations in method parameters (e.g., pH, flow rate) |
Data Presentation
Linearity Data
| Concentration (µg/mL) | Peak Area |
| 1 | [Example Value] |
| 5 | [Example Value] |
| 10 | [Example Value] |
| 20 | [Example Value] |
| 50 | [Example Value] |
| Correlation Coefficient (R²) | ≥ 0.999 |
Accuracy and Precision Data
| Concentration (µg/mL) | % Recovery (Mean ± SD) | % RSD |
| Low | [Example Value] | [Example Value] |
| Medium | [Example Value] | [Example Value] |
| High | [Example Value] | [Example Value] |
Visualizations
Caption: HPLC analysis workflow for the quantification of this compound.
Caption: Logical relationship for analytical method development and quality control.
References
Application Notes and Protocols for Cell-Based Screening of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHPMTC) is a thiazole derivative, a class of heterocyclic compounds known for a wide spectrum of pharmacological activities. Thiazole-based compounds have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] EHPMTC serves as a key intermediate in the synthesis of Febuxostat, a xanthine oxidase inhibitor used to treat hyperuricemia and chronic gout.[4] Given the therapeutic potential of the thiazole scaffold, it is of significant interest to screen EHPMTC for various biological activities.
These application notes provide a comprehensive guide to a panel of cell-based assays for screening EHPMTC. The protocols are designed to be adaptable for high-throughput screening (HTS) to evaluate its cytotoxic, anti-proliferative, anti-migratory, and anti-inflammatory potential.[5][6]
Potential Signaling Pathways and Cellular Targets
Thiazole derivatives have been shown to interact with various cellular signaling pathways. A primary area of investigation is their potential to inhibit kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and to interfere with cytoskeletal dynamics, impacting cell migration.[2][7][8]
Caption: Potential mechanisms of EHPMTC action on cancer cells.
Experimental Protocols
General Experimental Workflow
The screening process for EHPMTC follows a logical progression from initial cytotoxicity assessment to more specific functional assays.
Caption: General workflow for EHPMTC cell-based screening.
Protocol 1: Cytotoxicity Assessment using MTT Assay
This assay determines the effect of EHPMTC on cell viability by measuring the metabolic activity of cells.[1][8]
Objective: To determine the concentration of EHPMTC that inhibits 50% of cell growth (IC50).
Materials:
-
Selected cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231) and a normal cell line (e.g., L929)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
EHPMTC
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Prepare serial dilutions of EHPMTC in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the prepared EHPMTC dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Cell Line | EHPMTC Concentration (µM) | % Cell Viability (48h) | IC50 (µM) |
| MCF-7 | 0.1 | ... | |
| 1 | ... | ||
| 10 | ... | ||
| 50 | ... | ||
| 100 | ... | ||
| HepG2 | 0.1 | ... | |
| 1 | ... | ||
| 10 | ... | ||
| 50 | ... | ||
| 100 | ... |
Protocol 2: Cell Migration Assay (Wound Healing Assay)
This assay assesses the effect of EHPMTC on cell migration, a key process in cancer metastasis.
Objective: To evaluate the inhibitory effect of EHPMTC on the migration of cancer cells.
Materials:
-
Cancer cell line (e.g., MDA-MB-231)
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow them to form a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing a non-toxic concentration of EHPMTC (determined from the MTT assay).
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points and calculate the percentage of wound closure.
Data Presentation:
| Treatment | Time (h) | Wound Width (µm) | % Wound Closure |
| Control | 0 | ... | 0 |
| 24 | ... | ... | |
| EHPMTC (X µM) | 0 | ... | 0 |
| 24 | ... | ... |
Protocol 3: Cell Invasion Assay (Transwell Assay)
This assay evaluates the ability of EHPMTC to inhibit the invasion of cancer cells through an extracellular matrix, mimicking a key step in metastasis.[7]
Objective: To determine if EHPMTC can block the invasive potential of cancer cells.
Materials:
-
Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free medium
-
Medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
Procedure:
-
Matrigel Coating: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) in the upper chamber in serum-free medium containing EHPMTC.
-
Chemoattractant: Add medium with 10% FBS to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove non-invading cells from the upper surface of the insert with a cotton swab.
-
Staining and Counting: Fix and stain the invading cells on the lower surface of the membrane. Count the number of stained cells under a microscope.
-
Data Analysis: Compare the number of invading cells in the EHPMTC-treated group to the control group.
Data Presentation:
| Treatment | Average Number of Invading Cells per Field | % Invasion Inhibition |
| Control | ... | 0 |
| EHPMTC (X µM) | ... | ... |
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the cytotoxicity of EHPMTC is due to the induction of apoptosis.[9]
Objective: To quantify the percentage of apoptotic and necrotic cells after EHPMTC treatment.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment with EHPMTC.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Data Presentation:
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | ... | ... | ... |
| EHPMTC (X µM) | ... | ... | ... |
Conclusion
The provided protocols offer a foundational framework for the systematic screening of this compound. The data generated from these assays will provide valuable insights into its potential as a therapeutic agent and guide further preclinical development. It is recommended to use appropriate positive and negative controls in all experiments to ensure the validity of the results. The choice of cell lines and concentrations of EHPMTC should be optimized based on preliminary findings.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 161797-99-5 [chemicalbook.com]
- 5. lifescienceglobal.com [lifescienceglobal.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This compound is a critical intermediate in the production of pharmaceuticals like Febuxostat.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method is the Hantzsch Thiazole Synthesis.[2][3] This reaction involves the condensation of an α-haloketone (or α-halo-β-ketoester) with a thioamide.[4][5]
Q2: What are the typical starting materials for this synthesis?
A2: The synthesis generally utilizes 4-hydroxythiobenzamide and an ethyl α-haloacetoacetate, such as ethyl 2-chloroacetoacetate or ethyl 2-bromoacetoacetate, to form the thiazole ring.[1][6]
Q3: How can the progress of the reaction be monitored effectively?
A3: Thin-Layer Chromatography (TLC) is a standard method for monitoring the reaction's progress.[7] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. A developing solvent system like 50% ethyl acetate / 50% hexane is often a good starting point for analysis.[4]
Q4: What are the key factors that influence the final yield?
A4: The yield is primarily influenced by reaction temperature, reaction time, the stoichiometry of the reactants, the choice of solvent, and the purity of the starting materials.[7] Excessive heat can lead to degradation, while incorrect reactant ratios can result in incomplete conversion.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions to improve reaction outcomes.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation: Excessive heat may be decomposing reactants or the product.[7] 3. Incorrect Stoichiometry: An improper ratio of thioamide to the α-halo-β-ketoester. 4. Poor Starting Material Quality: Impurities in the starting materials can inhibit the reaction. | 1. Monitor the reaction with TLC to confirm completion. Incrementally increase reaction time or temperature. 2. Optimize the temperature by starting lower and gradually increasing. 3. Use a slight excess (e.g., 1.1-1.2 equivalents) of the thioamide to drive the reaction to completion.[7] 4. Ensure the purity of starting materials. Recrystallize or distill if necessary. |
| Formation of Multiple Side Products | 1. Isomer Formation: Hantzsch synthesis can sometimes yield isomeric byproducts.[7] 2. Self-Condensation: The α-halo-β-ketoester may undergo self-condensation. 3. Side Reactions of Thioamide: The thioamide may undergo undesired reactions under the chosen conditions. | 1. Adjust the pH of the reaction mixture; subtle changes can favor the desired product. 2. Control the rate of addition of the α-halo-β-ketoester to the reaction mixture. 3. Ensure the reaction temperature is not excessively high and that the solvent is appropriate for the reaction. |
| Difficulty in Product Isolation and Purification | 1. Product Solubility: The product may be partially soluble in the reaction solvent or wash solutions, leading to loss during workup. 2. Persistent Impurities: Certain impurities may co-precipitate or have similar solubility profiles to the product. 3. Oily Product: The product may not crystallize properly, forming an oil instead of a solid. | 1. After the reaction, cool the mixture in an ice bath to maximize precipitation. Use a minimal amount of cold solvent for washing the filtered product. 2. Recrystallization from a suitable solvent system (e.g., n-butanol or an ethanol/water mixture) is highly effective.[6] 3. Try adding a seed crystal to induce crystallization or perform recrystallization from a different solvent system. |
Experimental Protocols
Protocol: Hantzsch Synthesis of this compound
This protocol is a representative procedure based on the principles of the Hantzsch thiazole synthesis.
Materials:
-
4-hydroxythiobenzamide
-
Ethyl 2-chloroacetoacetate
-
Ethanol (or other suitable solvent like Methanol)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxythiobenzamide (1.0 equivalent) in ethanol.
-
Add ethyl 2-chloroacetoacetate (1.0-1.1 equivalents) to the solution.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain this temperature with stirring.
-
Monitor the reaction progress using TLC until the starting thioamide spot has been consumed (typically 2-4 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a cold, dilute aqueous solution of sodium bicarbonate or sodium carbonate to neutralize the HCl byproduct and precipitate the crude product.[8]
-
Stir the resulting suspension in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration through a Büchner funnel.
-
Wash the filter cake with cold water to remove any inorganic salts, followed by a small amount of cold ethanol to remove soluble impurities.
-
Dry the collected solid under vacuum to obtain the crude product.
-
For further purification, recrystallize the crude product from a suitable solvent such as n-butanol.[6]
Visualizations
Reaction Pathway
Caption: The Hantzsch synthesis pathway for the target molecule.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving low yield issues.
Key Parameter Relationships
Caption: Relationships between key parameters and reaction outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. synarchive.com [synarchive.com]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
troubleshooting experimental artifacts with Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C13H13NO3S | --INVALID-LINK-- |
| Molecular Weight | 263.31 g/mol | --INVALID-LINK-- |
| Melting Point | 180°C | --INVALID-LINK-- |
| Appearance | Off-White Solid | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, sparingly soluble in aqueous buffers. | Inferred from similar compounds and general knowledge. |
Frequently Asked Questions (FAQs)
Q1: My compound is precipitating out of my cell culture medium. What should I do?
A1: Precipitation is a common issue with hydrophobic compounds.[1][2] Here are several steps to troubleshoot this problem:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.[3]
-
Optimize Dilution Protocol: Avoid adding a highly concentrated DMSO stock solution directly into a large volume of aqueous medium.[2] A stepwise serial dilution in pre-warmed (37°C) medium can prevent the compound from crashing out of solution.[4]
-
Use a Co-solvent: In some cases, a mixture of solvents like 1:1 DMSO:Ethanol for the stock solution might improve solubility.[4]
-
Consider Solubilizing Agents: For particularly challenging compounds, using solubilizing agents like cyclodextrins may be necessary.[4]
-
Determine Aqueous Solubility Limit: If precipitation persists, you may need to experimentally determine the solubility limit of the compound in your specific assay medium and ensure your experiments are conducted at concentrations below this limit.[5]
Q2: I am observing inconsistent IC50 values between experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors:
-
Compound Stability (Ester Hydrolysis): As an ethyl ester, this compound can undergo hydrolysis to its corresponding carboxylic acid, especially in aqueous solutions or under acidic or basic conditions.[6][7][8] This degradation can lead to a lower effective concentration of the active compound. It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment.[9]
-
Batch-to-Batch Variability: If you are using different batches of the synthesized compound, there may be variations in purity or the presence of different impurities that could affect its biological activity.[10]
-
Experimental Variability: Inconsistent cell density, passage number, or incubation times can all contribute to variability in results.[9][11]
Q3: I am seeing high background or unexpected results in my fluorescence-based assay. Could the compound be interfering?
A3: Yes, thiazole-containing compounds are known to sometimes interfere with in vitro assays, including fluorescence-based ones.[9][12][13] This interference can manifest in several ways:
-
Autofluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths of your assay, leading to a high background signal.[14]
-
Fluorescence Quenching: The compound may absorb the excitation or emission light of your fluorescent probe, leading to a decrease in the measured signal.[14]
-
Light Scattering: If the compound precipitates, it can cause light scattering, which can interfere with fluorescence readings.[9]
To test for interference, run a control experiment with the compound in the assay medium without cells or your target protein to see if it generates a signal on its own.[14]
Q4: My thiazole-containing compound shows activity in a primary screen, but I cannot confirm it in secondary assays. Why might this be?
A4: This is a common issue and may indicate a "false positive" hit from the primary screen. Thiazole derivatives have been identified as potential Pan-Assay Interference Compounds (PAINS).[9] Potential reasons for this discrepancy include:
-
Compound Aggregation: At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[9][15] To test for this, you can perform the assay in the presence of a non-ionic detergent like 0.01% Triton X-100. A significant reduction in activity in the presence of the detergent suggests aggregation-based inhibition.[9]
-
Redox Activity: Some thiazole compounds can be redox-active and interfere with assays that use redox-sensitive probes.[9][12]
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol provides a general method for preparing solutions of this compound to minimize solubility issues.
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out a precise amount of the compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous, sterile-filtered DMSO to achieve a 10 mM concentration. For example, to make 1 mL of a 10 mM stock solution, add 1 mL of DMSO to 2.633 mg of the compound.
-
Vortex or sonicate the solution until the compound is completely dissolved. Visually inspect against a light source to ensure no solid particles remain.[2]
-
Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles.[2]
-
Store the aliquots at -20°C or -80°C.[2]
-
-
Prepare Working Solutions for Cell-Based Assays:
-
Thaw a single-use aliquot of the 10 mM DMSO stock solution.
-
Pre-warm your cell culture medium to 37°C.[4]
-
Perform a serial dilution of the DMSO stock into the pre-warmed medium to achieve your desired final concentrations. This stepwise dilution helps prevent precipitation.[4]
-
Ensure the final concentration of DMSO in the medium is less than 0.5%.[3] For example, a 1:200 dilution of the 10 mM stock will give a final concentration of 50 µM with 0.5% DMSO.
-
Use the working solutions immediately after preparation.
-
Protocol 2: General Cell-Based Assay Workflow
This protocol outlines a general workflow for a cell-based assay and highlights steps where potential artifacts from the test compound should be considered.
-
Cell Seeding:
-
Culture cells under standard conditions.
-
Harvest and count the cells, then seed them at a consistent density in a multi-well plate. Inconsistent cell seeding can lead to high well-to-well variability.[11]
-
To avoid "edge effects," consider not using the outer wells of the plate or filling them with sterile media or PBS to maintain humidity.[9][11]
-
-
Compound Treatment:
-
After allowing the cells to adhere and stabilize, treat them with the freshly prepared working solutions of this compound.
-
Include appropriate controls:
-
Vehicle Control: Treat cells with the same final concentration of DMSO as the compound-treated wells.
-
Untreated Control: Cells with medium only.
-
Positive and Negative Controls (if applicable).
-
-
-
Incubation:
-
Incubate the plate for the desired period.
-
-
Assay Readout (e.g., Fluorescence):
-
Before reading the plate, visually inspect the wells for any signs of compound precipitation.
-
If using a fluorescence-based readout, consider the potential for assay interference (see FAQ 3). Run control wells containing the compound in cell-free medium to check for autofluorescence.[14]
-
If using an MTT assay, be aware that some thiazole compounds can chemically reduce the MTT reagent, leading to a false-positive signal for viability. Run a control plate with your compound and MTT in cell-free media to check for this.[9]
-
-
Data Analysis:
-
Subtract the background signal (from vehicle control or cell-free compound control wells) from your experimental readings.
-
Normalize the data to the vehicle control to determine the effect of the compound.
-
Visualizations
Caption: A logical workflow for troubleshooting compound precipitation.
Caption: A general workflow for a cell-based assay.
Caption: Potential mechanisms of assay interference by thiazole compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Nuisance small molecules under a machine-learning lens - Digital Discovery (RSC Publishing) DOI:10.1039/D2DD00001F [pubs.rsc.org]
potential off-target effects of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known application?
This compound is a chemical intermediate.[1][2] It is notably used in the synthesis of Febuxostat, a xanthine oxidase/xanthine dehydrogenase inhibitor for the treatment of hyperuricemia and chronic gout.[1]
Q2: Are there any known specific off-target effects for this compound itself?
Currently, there is limited publicly available information detailing specific off-target effects of this compound. Its primary characterization is as a precursor in chemical synthesis. However, as a thiazole derivative, it belongs to a class of compounds that can exhibit a range of biological activities and potential off-target interactions.
Q3: What are the potential off-target effects associated with the broader class of thiazole derivatives?
Thiazole-containing compounds are known to be biologically active and can interact with various cellular targets.[3] Potential off-target effects that researchers should be aware of include:
-
Broad-spectrum cytotoxicity: The compound may exhibit toxicity in non-target cells as well as the intended target cells, indicating a lack of selectivity.[4]
-
Induction of oxidative stress: Some compounds can increase reactive oxygen species (ROS), which can lead to cellular damage.[4]
-
Mitochondrial membrane potential disruption: Disruption of mitochondrial function is a common off-target effect that can lead to apoptosis.[4]
Q4: Since this compound is a precursor to Febuxostat, what are the known side effects and off-target effects of Febuxostat that I should be aware of?
Febuxostat has a well-documented profile of adverse effects, which could be relevant if your experimental system metabolizes the precursor into related structures. Key concerns with Febuxostat include:
-
Cardiovascular Events: There is an increased risk of heart-related problems.[5]
-
Liver Problems: Liver function abnormalities can occur.[6]
-
Serious Skin Reactions: Severe and potentially life-threatening skin reactions such as Stevens-Johnson Syndrome (SJS), toxic epidermal necrolysis (TEN), and drug reaction with eosinophilia and systemic symptoms (DRESS) have been reported.[6][7]
-
Gout Flares: An initial increase in gout flares can occur upon starting treatment.[8]
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Control (Non-Target) Cell Lines
Possible Cause: The compound may have inherent, non-specific cytotoxicity, a known potential off-target effect of some thiazole derivatives.[4]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of concentrations (from nanomolar to micromolar) on both your target and control cell lines. This will help determine if there is a therapeutic window where the desired on-target effect is observed without significant toxicity in control cells.
-
Assess Mitochondrial Health: Use assays such as the MTT or resazurin assay to evaluate mitochondrial function. A reduction in mitochondrial activity can be an indicator of off-target mitochondrial toxicity.[4]
-
Measure Oxidative Stress: Utilize probes that detect reactive oxygen species (ROS) to determine if the compound is inducing oxidative stress in your cells.[4]
Issue 2: Inconsistent or Irreproducible Experimental Results
Possible Cause: The compound may have limited solubility or stability in your experimental media, leading to variations in the effective concentration.
Troubleshooting Steps:
-
Check for Precipitation: Visually inspect the culture media for any signs of compound precipitation after addition.
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of the compound and dilute them in pre-warmed media immediately before use.
-
Solubility Assessment: If solubility issues are suspected, consider using a different solvent for your stock solution or exploring formulation strategies to improve solubility.
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
A common approach to identify off-target effects is to screen the compound against a panel of kinases.
Methodology:
-
Select a Kinase Panel: Choose a diverse panel of kinases representing different branches of the human kinome. Commercial services are available that offer screening against large panels.
-
Prepare Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform Kinase Assays: Use a standardized kinase assay format, such as a radiometric assay (e.g., ³³P-ATP filter binding) or a fluorescence-based assay.
-
Determine IC50 Values: For any kinases that show significant inhibition at a screening concentration (e.g., >50% inhibition at 10 µM), perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).
-
Data Analysis: Compare the IC50 values for off-target kinases to the on-target potency to determine the selectivity of the compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct binding of a compound to target and off-target proteins in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with the compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: Target-bound proteins are stabilized and will remain in solution at higher temperatures compared to unbound proteins, which will denature and precipitate.
-
Protein Quantification: Separate the soluble and precipitated protein fractions and quantify the amount of a specific protein of interest (or perform proteome-wide analysis) at different temperatures using techniques like Western blotting or mass spectrometry.
-
Melt Curve Analysis: Generate a "melt curve" that shows the temperature at which the protein denatures. A shift in the melt curve in the presence of the compound indicates direct binding.
Visualizations
Caption: Troubleshooting workflow for investigating unexpected experimental results.
References
- 1. This compound | 161797-99-5 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Febuxostat (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Febuxostat: Side Effects, Dosage, Uses, and More [healthline.com]
- 8. Febuxostat - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Purification
Welcome to the technical support center for the purification of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Recrystallization
Q1: My crude product of this compound is an off-white or yellowish solid. How can I purify it using recrystallization?
A1: Recrystallization is an effective method for purifying solid compounds. The general principle is to dissolve the crude product in a suitable solvent at an elevated temperature and then allow it to cool, leading to the formation of pure crystals.
Experimental Protocol: Single Solvent Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Based on available literature for similar compounds, solvents like ethanol, n-butanol, or ethyl acetate are good starting points.[1][2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent. The melting point of pure this compound is approximately 180°C.[3]
Troubleshooting Recrystallization
| Issue | Possible Cause | Solution |
| Product does not crystallize ("oils out") | The compound is precipitating as a liquid due to a high concentration of impurities or too rapid cooling. | Reheat the solution to dissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also induce crystallization. |
| Low recovery of purified product | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the filtrate by boiling off some of the solvent and attempt to recover a second crop of crystals. For future attempts, use less solvent initially. |
| Crystals are still colored | Insoluble colored impurities were not fully removed, or the colored impurity has similar solubility to the product. | Perform a hot filtration after dissolving the crude product. If color persists, an activated charcoal treatment may be necessary. |
| No crystals form upon cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the product. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
Column Chromatography
Q2: I have several impurities that are difficult to remove by recrystallization. How can I use column chromatography for purification?
A2: Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system). Pour the slurry into a chromatography column, allowing the silica to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Pass the eluent through the column and collect fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Troubleshooting Column Chromatography
| Issue | Possible Cause | Solution |
| Poor separation of spots on TLC | The chosen eluent system has inappropriate polarity. | Adjust the eluent polarity. For non-polar compounds, increase the proportion of the non-polar solvent. For polar compounds, increase the proportion of the polar solvent. A common starting point is a mixture of hexane and ethyl acetate. |
| Compound is not eluting from the column | The eluent is not polar enough to move the compound through the silica gel. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Cracks or channels in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry during the chromatography process. |
| Broad or tailing bands | The sample was overloaded, or the initial sample band was too wide. | Use a smaller amount of crude product relative to the amount of silica gel. Dissolve the sample in a minimal amount of solvent for loading. |
Table 1: Example Solvent Systems for Chromatography
| Compound Polarity | Suggested Starting Eluent (Hexane/Ethyl Acetate) |
| Low to Medium Polarity Impurities | 9:1 to 7:3 |
| This compound | 7:3 to 1:1 |
| High Polarity Impurities | 1:1 to 100% Ethyl Acetate |
Liquid-Liquid Extraction
Q3: How can I perform an initial cleanup of my reaction mixture before further purification?
A3: Liquid-liquid extraction is an excellent first step to separate the desired product from water-soluble or acid/base-soluble impurities.
Experimental Protocol: Aqueous Workup and Extraction
-
Quenching: After the reaction is complete, the mixture is often quenched by pouring it into water or a dilute acidic solution.[4]
-
Extraction: The aqueous mixture is then extracted with an immiscible organic solvent, such as ethyl acetate. The product, being organic, will preferentially dissolve in the ethyl acetate layer.[4]
-
Washing: The organic layer is washed sequentially with water, a dilute base (like sodium bicarbonate solution to remove acidic impurities), and brine (saturated NaCl solution) to remove water.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4][5]
Troubleshooting Liquid-Liquid Extraction
| Issue | Possible Cause | Solution |
| Formation of an emulsion | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Adding brine can also help to break up emulsions. |
| Difficulty in identifying the organic layer | The densities of the two layers are similar. | Add a small amount of water; the layer that increases in volume is the aqueous layer. Most chlorinated solvents are denser than water, while most other common organic solvents are less dense. |
| Product loss during extraction | The product has some solubility in the aqueous layer. | Perform multiple extractions with smaller volumes of the organic solvent. Back-extract the combined aqueous layers with fresh organic solvent. |
Visualizing Purification Workflows
Below are diagrams illustrating the logical steps for the purification techniques described.
Caption: A typical workflow for the purification of a solid compound via recrystallization.
Caption: The sequential steps involved in purifying a compound using column chromatography.
Caption: A standard procedure for the initial workup and extraction of a reaction mixture.
References
- 1. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. xinnuopharma.com [xinnuopharma.com]
- 4. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
Technical Support Center: Understanding Degradation Pathways of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate under experimental conditions?
A1: Based on its chemical structure, the three primary sites susceptible to degradation are the ethyl ester, the phenolic hydroxyl group, and the thiazole ring. The most probable degradation pathways include:
-
Hydrolysis: The ethyl ester group can hydrolyze under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-like structures and other oxidative degradation products.[1][2][3] This can be initiated by atmospheric oxygen, especially in the presence of metal ions or light.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of the phenolic moiety.[4][5][6][7][8]
-
Thermal Degradation: At elevated temperatures, decomposition of the thiazole ring may occur, although thiazole rings are generally quite stable.[9][10]
Q2: I am observing a loss of my compound in an aqueous solution at neutral pH. What could be the cause?
A2: While hydrolysis of the ethyl ester is more rapid under acidic or basic conditions, it can still occur at a slower rate at neutral pH, especially with prolonged storage or at elevated temperatures. Additionally, if the solution is not deoxygenated, oxidative degradation of the phenol group could be a contributing factor.
Q3: My sample is turning a yellowish or brownish color. What does this indicate?
A3: Discoloration, particularly the formation of yellow or brown hues, is often indicative of oxidation of the phenolic hydroxyl group.[1] This can result in the formation of colored quinone-type compounds. Ensure your samples are protected from light and stored under an inert atmosphere (e.g., nitrogen or argon) to minimize this.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: While specific studies on this molecule are unavailable, general knowledge suggests potential incompatibilities with:
-
Strongly basic or acidic excipients: These could accelerate the hydrolysis of the ethyl ester.
-
Oxidizing agents or excipients containing metal ion impurities: These can promote the oxidation of the phenol group.
-
Protic solvents at elevated temperatures: These may facilitate solvolysis of the ester.
Q5: How can I prevent the degradation of my compound during storage?
A5: To ensure the stability of this compound, it is recommended to:
-
Store the solid compound in a tightly sealed container at low temperatures (2-8°C is often recommended for similar compounds).[11]
-
Protect the compound from light by using amber vials or storing it in the dark.
-
For solutions, use freshly prepared solvents, and consider deoxygenating the solvent and storing under an inert atmosphere. Prepare solutions fresh before use whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Formation of degradation products. | - Analyze a freshly prepared sample as a control.- Perform forced degradation studies (see protocol below) to intentionally generate degradation products and aid in peak identification.- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and deduce their structures. |
| Loss of assay potency over time | Chemical degradation of the compound. | - Review storage conditions (temperature, light exposure, atmosphere).- Investigate potential incompatibilities with the sample matrix or container.- Perform a stability study under controlled conditions to determine the rate of degradation. |
| Inconsistent results between experiments | Variable degradation due to inconsistent sample handling or storage. | - Standardize sample preparation and storage procedures.- Ensure all researchers are following the same protocol for handling the compound.- Prepare fresh stock solutions for each set of experiments. |
| Precipitation in solution | Formation of a less soluble degradation product (e.g., the carboxylic acid from hydrolysis). | - Analyze the precipitate to confirm its identity.- Adjust the pH or solvent system of the solution to improve the solubility of potential degradants. |
Potential Degradation Behavior Summary
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Cleavage of the ethyl ester bond. | 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid, Ethanol. |
| Basic Hydrolysis | Saponification of the ethyl ester. | Salt of 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid, Ethanol. |
| Oxidation (e.g., H₂O₂) | Oxidation of the phenolic hydroxyl group. | Quinone-type structures, further oxidative cleavage products.[1][12] |
| Photolytic Degradation | Light-induced degradation, primarily of the phenol moiety. | Complex mixture of photoproducts, potentially including quinones and ring-opened species.[4][5][6][7][8] |
| Thermal Degradation | High-temperature decomposition. | Potential for thiazole ring cleavage and general decomposition.[9][10] |
Experimental Protocols
General Protocol for a Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[13][14][15][16][17]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool the solution and neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at 60°C for 2 hours.
-
Cool the solution and neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
For solid-state studies, place the solid compound in a 70°C oven for 48 hours.
-
For solution studies, reflux the stock solution at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with a non-stressed control sample, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Use a photodiode array (PDA) detector to check for peak purity.
-
Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information for the parent compound and any degradation products.
Visualizations
Caption: Hypothesized degradation pathways of the target compound.
Caption: General workflow for a forced degradation study.
References
- 1. Phenol | Definition, Structure, Uses, & Facts | Britannica [britannica.com]
- 2. mdpi.com [mdpi.com]
- 3. quora.com [quora.com]
- 4. mdpi.com [mdpi.com]
- 5. Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. mdpi.com [mdpi.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 15. acdlabs.com [acdlabs.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
proper handling and storage of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS No: 161797-99-5).
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for this compound?
For short-term storage, it is recommended to keep the compound in a tightly sealed container in a refrigerator at 2-8°C.[1][2] This helps to minimize degradation and maintain the integrity of the product.
Q2: What are the optimal long-term storage conditions?
For long-term storage, the compound should be stored at -20°C.[1] Ensure the container is well-sealed to prevent moisture absorption and contamination.
Q3: How should I handle the compound upon receipt?
Upon receipt, it is crucial to handle the compound in a well-ventilated area.[3][4][5] Personal protective equipment (PPE), including gloves and safety glasses, should be worn to avoid contact with skin and eyes.[1][4] Avoid creating dust.[1][6]
Q4: Is this compound sensitive to light?
While specific data on photosensitivity is not consistently provided, as a general precaution for chemical compounds, it is advisable to store it in a light-resistant container or in a dark place to prevent potential degradation.
Q5: What should I do in case of accidental skin or eye contact?
In case of skin contact, immediately wash the affected area with plenty of water.[1] If eye contact occurs, flush the eyes with copious amounts of water for at least 15 minutes, ensuring to separate the eyelids.[1][4] In both instances, seek medical attention.
Troubleshooting Guide
Issue 1: The compound has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation or moisture absorption. Improper storage, such as exposure to humidity or high temperatures, can cause such changes.
-
Solution: Verify the storage conditions against the recommended guidelines. If the compound was not stored in a cool, dry place, it might be compromised.[3][7] It is advisable to use a fresh batch for critical experiments. To prevent this, always store the compound in a tightly closed container in a desiccator if necessary.[1][3]
Issue 2: The compound is not dissolving as expected.
-
Possible Cause: The compound might not be fully soluble in the chosen solvent at room temperature.
-
Solution: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath for a short period.[7] Always check the solubility information provided by the supplier for the specific solvent you are using.
Issue 3: Inconsistent experimental results are being observed.
-
Possible Cause: This could be due to the degradation of the compound from repeated freeze-thaw cycles or improper long-term storage.
-
Solution: For long-term use, it is recommended to aliquot the compound into smaller, single-use vials upon receipt. This minimizes the number of times the main stock is exposed to ambient conditions. Store the aliquots at -20°C.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C13H13NO3S | [7] |
| Molecular Weight | 263.3 g/mol | [7] |
| Purity | >98% | [7] |
| Appearance | Off-White Solid | [2] |
| Short-Term Storage | 2-8°C | [1][2] |
| Long-Term Storage | -20°C | [1] |
| Room Temperature Storage | Sealed and in a dry place | [8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Equilibrate the vial of this compound to room temperature before opening to prevent condensation.
-
In a well-ventilated fume hood, weigh the desired amount of the compound.
-
Add the appropriate solvent (e.g., DMSO) to the compound.
-
If solubility is an issue, the mixture can be warmed to 37°C and sonicated.[7]
-
Once fully dissolved, the stock solution can be used immediately or aliquoted for storage.
Protocol 2: Aliquoting for Long-Term Storage
-
Prepare single-use vials based on the typical amount needed for your experiments.
-
Dispense the calculated volume of the stock solution into each vial.
-
Securely cap and label each vial with the compound name, concentration, and date.
-
Store the aliquoted vials at -20°C.
Visual Diagrams
Caption: Logical workflow for the proper storage and handling of the compound.
Caption: Key safety and storage parameters for the compound.
References
- 1. biocrick.com [biocrick.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aksci.com [aksci.com]
- 5. ethyl 2-(3-hydroxyphenyl)-4-methylthiazole-5-Carboxylate - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. biocrick.com [biocrick.com]
- 8. 161797-99-5|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate.
Section 1: Troubleshooting Guides
This section addresses common challenges encountered during the synthesis, purification, and handling of this compound.
1.1 Synthesis & Purification
| Problem | Possible Cause | Suggested Solution |
| Low reaction yield | Incomplete reaction; side product formation; suboptimal reaction conditions. | Ensure reagents are pure and dry. Optimize reaction temperature and time. Consider alternative catalysts or solvents as described in synthesis protocols.[1][2][3] |
| Difficulty in product purification | Presence of unreacted starting materials or byproducts with similar polarity. | Utilize column chromatography with a step-wise gradient of solvents. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or n-butanol) can also be effective.[4][5][6] |
| Product precipitation issues | Poor solubility of the product in the reaction or work-up solvent. | For precipitation during work-up, add water to induce crystallization.[1] If the product is poorly soluble in the reaction mixture, consider a different solvent system. |
| Inconsistent melting point | Impurities present in the final product. | Repeat purification steps. Analyze the product using techniques like NMR or HPLC to identify the nature of the impurity.[7][8] |
1.2 Handling & Storage
| Problem | Possible Cause | Suggested Solution |
| Compound degradation | Instability at room temperature or exposure to light/air. | Store the product in a sealed container in a cool, dry place.[8] For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen). |
| Poor solubility in assay buffers | The compound is inherently hydrophobic. | Prepare stock solutions in an organic solvent like DMSO. For aqueous buffers, warming the solution to 37°C and using an ultrasonic bath may improve solubility.[8] |
Section 2: Frequently Asked Questions (FAQs)
2.1 Synthesis and Chemistry
-
What is the most common method for synthesizing this compound? The Hantzsch thiazole synthesis is a widely used method.[9][10][11] This typically involves the reaction of an α-haloketone with a thioamide.[9][10] A common specific route is the cyclization of 4-hydroxythiobenzamide with ethyl 2-chloroacetoacetate or ethyl 3-bromoacetoacetate.[4][12]
-
What are some key considerations for optimizing the Hantzsch synthesis of this compound? Key parameters to optimize include the choice of solvent, reaction temperature, and catalyst. The purity of the starting materials is also crucial for achieving a high yield. Some protocols suggest heating the reaction mixture, while others are performed at room temperature.[3][10]
-
How can I purify the final product? Common purification techniques include recrystallization from solvents like n-butanol or using a mixture of ethyl acetate and water.[1][4] Column chromatography is also frequently employed to remove persistent impurities.[4]
2.2 Biological Activity
-
What are the known biological activities of thiazole derivatives like this one? Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[11][13][14][15] They are a significant scaffold in medicinal chemistry.[14][16][17]
-
How can I assess the antioxidant activity of this compound? The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common in vitro method to evaluate antioxidant potential.[16][18] This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.[18]
-
Are there any known cytotoxicity concerns with this compound? While some thiazole derivatives are investigated for their anticancer properties, it is essential to perform cytotoxicity assays (e.g., MTT assay) on relevant cell lines to determine the compound's therapeutic window and potential toxicity.[18]
Section 3: Experimental Protocols
3.1 Protocol: Hantzsch Synthesis of this compound
This protocol is a generalized procedure based on common literature methods.[4][12]
-
Thioamide Formation: Prepare 4-hydroxythiobenzamide. This can be achieved by reacting 4-cyanophenol with hydrogen sulfide in the presence of a base like NaOH in a suitable solvent such as ethanol.[12] The reaction progress should be monitored by HPLC.[12]
-
pH Adjustment: After the thioamidation is complete, adjust the pH of the reaction mixture to below 3.5 using HCl.[12]
-
Cyclization: Add ethyl 2-chloroacetoacetate (approximately 1.1 equivalents) to the reaction mixture.[12]
-
Reflux: Heat the reaction mixture to reflux (around 70°C) for 2-3 hours.[12] Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction to room temperature. Add sufficient water to dissolve any salts and to precipitate the crude product.[12]
-
Isolation: Collect the solid product by filtration, wash with water, and dry.[12]
-
Purification: Recrystallize the crude product from a suitable solvent such as n-butanol or an ethyl acetate/water mixture to obtain the pure compound.[1][4]
3.2 Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity
This protocol outlines a general procedure for assessing antioxidant activity.[16][18]
-
Stock Solutions: Prepare a stock solution of the test compound and a standard antioxidant (e.g., Trolox or Ascorbic Acid) in methanol or DMSO at a concentration of 1 mg/mL.[16]
-
Serial Dilutions: Prepare a series of dilutions of the test compound and the standard in the chosen solvent to obtain a range of concentrations (e.g., 1, 5, 10, 50, 100 µg/mL).[16]
-
DPPH Solution: Prepare a fresh solution of DPPH in methanol (e.g., 0.004% w/v).
-
Assay: In a 96-well plate, add a specific volume of each dilution of the test compound or standard. Then, add the DPPH solution to each well. Include a control well with only the solvent and DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Section 4: Visualized Workflows and Pathways
Caption: A generalized workflow for the synthesis and purification of this compound.
Caption: A standard workflow for determining antioxidant activity using the DPPH assay.
References
- 1. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis method of ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate - Google Patents [patents.google.com]
- 5. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound-Products-Jinan Xinnuo Pharmaceutical Technology Co., Ltd. [xinnuopharma.com]
- 8. biocrick.com [biocrick.com]
- 9. synarchive.com [synarchive.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. This compound | 161797-99-5 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Guide for Researchers: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and Febuxostat
In the landscape of gout and hyperuricemia treatment, febuxostat stands as a potent and selective inhibitor of xanthine oxidase. This guide provides a detailed comparison of febuxostat with one of its key synthetic precursors, Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate. While febuxostat's pharmacological profile is well-documented, data on the biological activity of its intermediate is not publicly available. This comparison, therefore, focuses on their chemical properties, known roles, and the experimental framework used to evaluate such compounds.
Chemical Structure and Properties
A direct comparison of the chemical structures of this compound and febuxostat reveals their close relationship. The former serves as a foundational scaffold for the latter, with key structural modifications leading to the potent pharmacological activity of febuxostat.
| Feature | This compound | Febuxostat |
| IUPAC Name | Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
| Molecular Formula | C13H13NO3S | C16H16N2O3S |
| Molecular Weight | 263.31 g/mol | 316.37 g/mol |
| Key Functional Groups | Ethyl ester, Hydroxyl | Carboxylic acid, Cyano, Isobutoxy ether |
Mechanism of Action: The Xanthine Oxidase Pathway
Febuxostat is a non-purine selective inhibitor of xanthine oxidase, a critical enzyme in the purine catabolism pathway responsible for the conversion of hypoxanthine to xanthine and then to uric acid.[1][2][3] By blocking the molybdenum pterin center, the active site of xanthine oxidase, febuxostat effectively reduces the production of uric acid.[1][2] It inhibits both the oxidized and reduced forms of the enzyme.[1] The mechanism of action for this compound as a xanthine oxidase inhibitor has not been reported in the reviewed literature.
Performance Data: A Tale of Two Molecules
Febuxostat has undergone extensive clinical trials and its efficacy in lowering serum uric acid levels is well-established. In contrast, this compound is primarily recognized as a chemical intermediate in the synthesis of febuxostat and its derivatives.[4][5] To date, there is no publicly available data on its xanthine oxidase inhibitory activity or in vivo hypouricemic effects.
Febuxostat: A Snapshot of Clinical Efficacy
The following table summarizes representative data from clinical studies on febuxostat, highlighting its dose-dependent effect on serum uric acid (sUA) levels.
| Study Parameter | Febuxostat 40 mg | Febuxostat 80 mg | Allopurinol (300/200 mg) | Reference |
| Primary Endpoint Achievement (sUA <6.0 mg/dL) | 45% | 67% | 42% | [6] |
| sUA Reduction in Renal Impairment | 50% | 72% | 42% | [6] |
Data from the CONFIRMS trial, a 6-month study in patients with gout and serum urate ≥ 8.0 mg/dL.[6]
This compound: The Unknown Contender
As a synthetic precursor, this compound has not been evaluated for its pharmacological effects in the published literature. Its primary role is in providing the core thiazole-phenyl structure for the elaboration into febuxostat.
Experimental Protocols
For researchers aiming to evaluate the xanthine oxidase inhibitory and hypouricemic potential of novel compounds, the following detailed protocols provide a standardized approach.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by quantifying the reduction in uric acid formation.
Materials:
-
Xanthine oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Test compound (e.g., this compound)
-
Positive control (e.g., Febuxostat, Allopurinol)
-
Phosphate buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of xanthine in phosphate buffer.
-
Prepare serial dilutions of the test compound and positive control in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not interfere with the enzyme activity.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of the test compound/positive control/vehicle control, and 25 µL of the xanthine oxidase solution.
-
Pre-incubate the plate at a specified temperature (e.g., 25°C or 37°C) for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 150 µL of the xanthine solution to each well.
-
Immediately measure the absorbance at 290-295 nm at regular intervals for a set period (e.g., 10-20 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of uric acid formation from the linear portion of the absorbance versus time curve.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100
-
Calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Hypouricemic Activity Assay
This animal model is used to assess the ability of a test compound to lower serum uric acid levels.
Materials:
-
Rodents (e.g., mice or rats)
-
Uricase inhibitor (e.g., potassium oxonate) to induce hyperuricemia
-
Purine source (e.g., hypoxanthine or inosine)
-
Test compound
-
Positive control (e.g., Febuxostat)
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Blood collection supplies
-
Centrifuge
-
Serum uric acid assay kit
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals for at least one week before the experiment.
-
Divide the animals into different groups: normal control, hyperuricemic control, positive control, and test compound groups.
-
-
Induction of Hyperuricemia:
-
Administer the uricase inhibitor (e.g., potassium oxonate, intraperitoneally) to all groups except the normal control group, typically one hour before the administration of the purine source.
-
Administer the purine source (e.g., hypoxanthine, orally or intraperitoneally) to induce hyperuricemia.
-
-
Drug Administration:
-
Administer the test compound, positive control, or vehicle to the respective groups, usually orally, at a specified time relative to the induction of hyperuricemia.
-
-
Blood Collection and Processing:
-
Collect blood samples from the animals at predetermined time points after drug administration (e.g., 2, 4, 6, and 24 hours).
-
Allow the blood to clot and then centrifuge to separate the serum.
-
-
Uric Acid Measurement:
-
Measure the serum uric acid concentration using a commercially available assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the mean serum uric acid levels for each group at each time point.
-
Compare the serum uric acid levels of the test compound and positive control groups with the hyperuricemic control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
-
Conclusion
Febuxostat is a well-characterized, potent xanthine oxidase inhibitor with proven clinical efficacy in the management of hyperuricemia and gout. Its synthetic intermediate, this compound, is a crucial building block in its manufacturing process. While structurally related, there is a significant gap in the publicly available scientific literature regarding the biological activity of this precursor. The provided experimental protocols offer a robust framework for researchers to investigate the xanthine oxidase inhibitory and hypouricemic properties of novel compounds, which could be applied to this compound to elucidate its potential pharmacological profile. Such studies would be essential to fully understand the structure-activity relationship within this class of compounds and could guide the development of future xanthine oxidase inhibitors.
References
- 1. A New Avenue for Enhanced Treatment of Hyperuricemia and Oxidative Stress: Design, Synthesis and Biological Evaluation of Some Novel Mutual Prodrugs Involving Febuxostat Conjugated with Different Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
validating the biological target of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This guide provides a comparative analysis of methodologies used to validate xanthine oxidase as a biological target, focusing on two key inhibitors: Febuxostat and Allopurinol. Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHPMTC) is a critical chemical intermediate in the synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons of performance supported by experimental data.
Introduction to the Biological Target: Xanthine Oxidase
Xanthine oxidase (XO) is a crucial enzyme in the purine catabolism pathway.[1][2] It catalyzes the oxidation of hypoxanthine to xanthine and subsequently the oxidation of xanthine to uric acid.[2][3] In humans, elevated levels of uric acid in the blood (hyperuricemia) can lead to the deposition of urate crystals in joints and tissues, resulting in the painful inflammatory condition known as gout.[4] Therefore, the inhibition of xanthine oxidase is a primary therapeutic strategy for the management of hyperuricemia and gout.[5]
Comparative Analysis of Xanthine Oxidase Inhibitors
This section compares Febuxostat, a modern inhibitor synthesized from EHPMTC, with Allopurinol, a long-standing first-line treatment.
Febuxostat is a non-purine selective inhibitor of xanthine oxidase.[6][7] It functions by non-competitively blocking the molybdenum pterin center, which is the active site of the enzyme.[6][8] Febuxostat is capable of inhibiting both the oxidized and reduced forms of xanthine oxidase.[6]
Allopurinol is a purine analog that acts as a competitive inhibitor of xanthine oxidase.[9][10] It is a structural analog of hypoxanthine and is metabolized by xanthine oxidase to its active metabolite, oxypurinol, which is a more potent, non-competitive inhibitor.[11][12][13]
Data Presentation: Quantitative Inhibitor Performance
The following table summarizes the in vitro inhibitory potency of Febuxostat and Allopurinol against xanthine oxidase.
| Inhibitor | IC50 Value | Ki Value | Inhibition Type | Source Species/Notes |
| Febuxostat | 1.8 nM | 0.6 nM | Mixed-type | Bovine Milk XO[14] |
| Allopurinol | 2.9 µM | - | Competitive | Bovine Milk XO[15] |
| Oxypurinol | - | - | Non-competitive | Active metabolite of Allopurinol[10] |
IC50: The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki: The inhibition constant, indicating the binding affinity of the inhibitor to the enzyme.
Experimental Protocols: In Vitro Xanthine Oxidase Inhibition Assay
A common method for validating the biological target of xanthine oxidase inhibitors is the in vitro spectrophotometric assay. This assay measures the ability of a compound to inhibit the production of uric acid from xanthine.
Principle: The enzymatic conversion of xanthine to uric acid by xanthine oxidase results in an increase in absorbance at 295 nm. The rate of this increase is proportional to the enzyme's activity. The presence of an inhibitor will reduce the rate of uric acid formation.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., Febuxostat, Allopurinol)
-
Potassium phosphate buffer (e.g., 70 mM, pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader (spectrophotometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in the phosphate buffer.
-
Dissolve the test compounds and a positive control (e.g., Allopurinol) in DMSO to create stock solutions.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup:
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.
-
Include a control group with no inhibitor and a blank group with no enzyme.
-
Pre-incubate the plate at 25°C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals for a set period (e.g., 15-30 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Purine metabolism pathway showing the role of Xanthine Oxidase and its inhibition.
Experimental Workflow Diagram
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 4. Celebrating Versatility: Febuxostat’s Multifaceted Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content [pharmacia.pensoft.net]
- 6. Febuxostat - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. nbinno.com [nbinno.com]
- 9. What is the mechanism of Allopurinol? [synapse.patsnap.com]
- 10. benchchem.com [benchchem.com]
- 11. droracle.ai [droracle.ai]
- 12. droracle.ai [droracle.ai]
- 13. pharmacyfreak.com [pharmacyfreak.com]
- 14. apexbt.com [apexbt.com]
- 15. Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Analogs: A Guide for Drug Development Professionals
For researchers and scientists in the field of medicinal chemistry, the thiazole scaffold represents a privileged structure due to its prevalence in a wide array of biologically active compounds. This guide provides a comparative analysis of analogs of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, including the anti-gout medication Febuxostat. The focus of this analysis is on the anti-inflammatory and anticancer properties of these analogs, supported by available experimental data from preclinical studies.
This document summarizes quantitative biological activity data, details key experimental protocols for assessing anti-inflammatory and cytotoxic effects, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of the structure-activity relationships within this class of compounds.
Quantitative Biological Data Summary
The following tables summarize the in vitro biological activities of various analogs of this compound and related thiazole derivatives. These compounds have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, key mediators of inflammation, and for their cytotoxic effects against several human cancer cell lines.
Table 1: Anti-inflammatory Activity of Thiazole Analogs (COX Inhibition)
| Compound ID | R1 | R2 | R3 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Parent | H | H | COOC2H5 | - | - | - | - |
| Analog A | H | H | CONH-Aryl | >100 | 8.5 | >11.7 | [1] |
| Analog B | H | Cl | CONH-Aryl | 15.2 | 0.04 | 380 | [1] |
| Analog C | OCH3 | H | CONH-Aryl | 2.65 | 0.95 | 2.79 | [2] |
| Analog D | H | H | CONH-(p-OCH3)Aryl | 74.8% inhib. at 5µM | 81.5% inhib. at 5µM | - | [3] |
Note: A higher selectivity index indicates a greater selectivity for COX-2 inhibition, which is generally associated with a reduced risk of gastrointestinal side effects.
Table 2: Anticancer Activity of Thiazole Analogs (In Vitro Cytotoxicity)
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) | Reference |
| Parent | H | H | - | - | - |
| Analog E | H | H | MCF-7 (Breast) | 2.57 | [4] |
| Analog F | H | H | HepG2 (Liver) | 7.26 | [4] |
| Analog G | H | NO2 | MDA-MB-231 (Breast) | 1.21 | [5] |
| Analog H | H | Cl | MDA-MB-231 (Breast) | 3.52 | [5] |
Experimental Protocols
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.
Methodology:
-
Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing glutathione, hematin, and phenol.
-
Substrate: Arachidonic acid.
-
Procedure:
-
The test compounds are pre-incubated with the COX enzyme in the assay buffer for a specified time (e.g., 15 minutes) at room temperature.
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of a stopping solution (e.g., a solution of stannous chloride in HCl).
-
The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[6][7]
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The culture medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualizations
Signaling Pathway: Arachidonic Acid Metabolism and COX Inhibition
Caption: Inhibition of the COX-2 pathway by thiazole analogs.
Experimental Workflow: In Vitro Cytotoxicity MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Structure-Activity Relationship (SAR) Insights
Based on the available data, several preliminary structure-activity relationships can be inferred for this class of thiazole derivatives:
-
Anti-inflammatory Activity:
-
The nature of the substituent at the 5-position of the thiazole ring is critical for COX inhibitory activity. Conversion of the ethyl ester to a carboxamide moiety appears to be a key step for potent and selective COX-2 inhibition.
-
Substitution on the aryl ring of the carboxamide can significantly influence both potency and selectivity. For instance, the presence of a chlorine atom at the para-position of the aryl ring (Analog B) leads to a substantial increase in COX-2 selectivity.
-
The introduction of a methoxy group on the 2-phenyl ring (Analog C) also modulates COX inhibitory activity.
-
-
Anticancer Activity:
-
Modifications to the 2-(4-hydroxyphenyl) ring can significantly impact cytotoxic activity. The introduction of a nitro group at the 3-position (Analog G) resulted in potent cytotoxicity against MDA-MB-231 breast cancer cells.
-
The presence of a halogen, such as chlorine (Analog H), on the 2-phenyl ring also contributes to cytotoxic activity.
-
The core this compound scaffold itself serves as a valuable starting point for the development of more potent anticancer agents.
-
Conclusion
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. The comparative analysis of its analogs reveals that strategic modifications to the core structure can lead to potent and selective inhibitors of key biological targets involved in inflammation and cancer. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and drug development professionals working to advance new thiazole-based therapeutics. Further systematic derivatization and biological evaluation are warranted to fully elucidate the structure-activity relationships and to identify lead candidates with optimal efficacy and safety profiles for clinical development.
References
- 1. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
A Comparative Guide to Xanthine Oxidase Inhibitors: Allopurinol as the Benchmark and the Potential Role of Thiazole Derivatives
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This guide provides a detailed comparison of the established xanthine oxidase inhibitor, allopurinol, with the class of thiazole derivatives. It is important to note that there is currently a lack of published scientific literature specifically evaluating the efficacy of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate as a xanthine oxidase inhibitor. Therefore, a direct comparison with allopurinol is not feasible at this time. This document serves to provide a comprehensive overview of allopurinol and the broader context of thiazole-containing compounds in the landscape of xanthine oxidase inhibition research.
Introduction to Hyperuricemia and Xanthine Oxidase Inhibition
Hyperuricemia, an excess of uric acid in the blood, is a primary factor in the development of gout, a painful inflammatory arthritis.[1] Uric acid is the final product of purine metabolism in humans, and its production is catalyzed by the enzyme xanthine oxidase (XO).[1][2] This enzyme facilitates the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[3] Consequently, the inhibition of xanthine oxidase is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[2] Allopurinol has long been the primary clinical inhibitor of xanthine oxidase; however, the discovery of other potent inhibitors, such as the thiazole-containing compound febuxostat, has spurred further research into this class of molecules.[4]
Allopurinol: The Gold Standard Xanthine Oxidase Inhibitor
Allopurinol is a structural analog of hypoxanthine and functions as a competitive inhibitor of xanthine oxidase.[5] It is metabolized in the body to oxypurinol (or alloxanthine), which is a more potent, non-competitive inhibitor of the enzyme with a longer half-life, contributing significantly to the therapeutic effect.[5] This dual-action mechanism effectively reduces the production of uric acid.[5]
Efficacy of Allopurinol in Preclinical Models
Allopurinol has been extensively validated in various animal models of hyperuricemia. A common method for inducing hyperuricemia in rodents is the co-administration of a uricase inhibitor, like potassium oxonate, and a purine substrate, such as hypoxanthine.[6] In these models, allopurinol consistently demonstrates a dose-dependent reduction in serum uric acid levels.
| Animal Model | Allopurinol Dosage | Effect on Serum Uric Acid (sUA) | Reference |
| Purine-induced hyperuricemic mice | 10 mg/kg (oral) | Complete suppression of hyperuricemia | [6] |
| Chronic hyperuricemia mouse model | 5 mg/kg | Attenuation of cardiac damage | [6] |
| Uric acid-induced hyperuricemia model | 50 mg/kg (daily, oral) | Lowered serum uric acid levels | [6] |
| Oxonate-induced hyperuricemic mice | Not specified | Significant decrease in serum uric acid | [7] |
Thiazole Derivatives as a Promising Class of Xanthine Oxidase Inhibitors
The discovery of febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, has highlighted the potential of thiazole-containing compounds as effective therapeutic agents for hyperuricemia.[8][9] Febuxostat's mechanism of action involves binding to the active site of the xanthine oxidase enzyme, specifically the molybdenum pterin center, effectively blocking its catalytic activity.[8] Its non-purine structure is a key differentiator from allopurinol, minimizing interference with other metabolic pathways.[8]
While no efficacy data exists for this compound, its core structure is a component of febuxostat, suggesting that it belongs to a class of compounds with the potential for xanthine oxidase inhibition. Numerous studies have explored various thiazole derivatives, demonstrating a wide range of inhibitory activities. For instance, some 2-(indol-5-yl)thiazole derivatives have shown highly potent XO inhibitory activity, with IC50 values in the nanomolar range.[10]
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
A common method for assessing the inhibitory potential of a compound against xanthine oxidase is a spectrophotometric assay.[5] This assay measures the production of uric acid, which absorbs light at a wavelength of 290-295 nm.
Materials:
-
Xanthine Oxidase
-
Xanthine (substrate)
-
Phosphate buffer (pH 7.5)
-
Test compound (e.g., Allopurinol or a novel thiazole derivative)
-
96-well plate
-
Spectrophotometer
Procedure:
-
In a 96-well plate, add the test compound at various concentrations, phosphate buffer, and xanthine oxidase solution.
-
Pre-incubate the mixture at 25°C for approximately 8-10 minutes.[11]
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells.[5]
-
Immediately measure the absorbance at 295 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[5][11]
-
The rate of uric acid formation is determined from the change in absorbance over time.
-
The inhibitory activity of the test compound is calculated as the percentage reduction in enzyme activity compared to a control without the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be determined.
In Vivo Hyperuricemia Animal Model
This protocol describes a widely used method for inducing hyperuricemia in mice and evaluating the efficacy of a test compound.[12][13]
Animals:
-
Male mice (e.g., Kunming or ICR strain), 6-8 weeks old.
Induction of Hyperuricemia:
-
Administer potassium oxonate (a uricase inhibitor) via intraperitoneal injection.
-
Administer a purine source, such as hypoxanthine, via oral gavage. This is typically done one hour after the potassium oxonate administration.[13]
Treatment:
-
Divide the animals into groups: Normal Control, Hyperuricemia Model, Positive Control (e.g., Allopurinol), and Test Compound groups.
-
Administer the test compound or allopurinol, typically by oral gavage, concurrently with or prior to the induction of hyperuricemia for a set number of days (e.g., 7 days).[12]
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples.
-
Separate the serum by centrifugation.[13]
-
Measure the serum uric acid concentration using a commercial assay kit.
-
Liver tissue can also be collected to measure xanthine oxidase activity.[12]
Visualizing Key Pathways and Workflows
Caption: The purine metabolism pathway and the inhibitory action of xanthine oxidase inhibitors.
Caption: A typical experimental workflow for evaluating xanthine oxidase inhibitors in vivo.
Conclusion
Allopurinol remains a fundamental tool in the management of hyperuricemia due to its well-characterized efficacy as a xanthine oxidase inhibitor. The emergence of thiazole derivatives, exemplified by febuxostat, has opened new avenues for the development of potent and selective inhibitors. While "this compound" has not been specifically studied for this therapeutic application, its chemical structure places it within a class of compounds of significant interest to the field. Further research is warranted to determine if it possesses any activity against xanthine oxidase. The experimental protocols and comparative data provided in this guide offer a framework for the continued investigation and development of novel therapies for hyperuricemia and gout.
References
- 1. benchchem.com [benchchem.com]
- 2. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Impact of Lesinurad and allopurinol on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Febuxostat | C16H16N2O3S | CID 134018 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Comparative Analysis of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and Related Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory potential of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and its derivatives, primarily focusing on its role as a key intermediate in the synthesis of the potent xanthine oxidase inhibitor, Febuxostat. While direct cross-validation data for the title compound is not extensively available in public literature, this document serves to contextualize its potential activity through a detailed comparison with its final product, Febuxostat, and other relevant inhibitors. The guide includes quantitative data for related compounds, detailed experimental protocols for assessing inhibitory activity, and visual diagrams of the pertinent biological pathway and experimental workflows.
Quantitative Inhibitory Activity
The inhibitory activities of Febuxostat and other xanthine oxidase inhibitors are presented below. This data serves as a benchmark for the potential efficacy of derivatives of this compound.
| Compound | Target | IC50 / MIC | Notes |
| Febuxostat | Xanthine Oxidase | IC50: 1.8 nM[1] | A potent non-purine selective inhibitor of xanthine oxidase.[1] |
| Allopurinol | Xanthine Oxidase | IC50: 2.9 µM[1] | A commonly used purine analog inhibitor of xanthine oxidase.[1] |
| Febuxostat | Mycobacterium tuberculosis | MIC: 100 µg/mL[2] | Demonstrates antibacterial activity against this specific bacterium.[2] |
Signaling Pathway: Xanthine Oxidase Inhibition
The following diagram illustrates the mechanism of action for xanthine oxidase inhibitors. These agents block the enzymatic conversion of hypoxanthine and xanthine to uric acid, the accumulation of which is associated with gout.
Caption: Inhibition of the purine catabolism pathway by xanthine oxidase inhibitors.
Experimental Protocols
Detailed methodologies for assessing the inhibitory activities discussed in this guide are provided below.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay quantifies the inhibitory potential of a compound against xanthine oxidase by measuring the reduction in uric acid production.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., this compound derivatives)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (pH 7.5)
-
Dimethyl Sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine in potassium phosphate buffer.
-
Dissolve the test compound and allopurinol in DMSO to create stock solutions.
-
Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Add buffer and the test compound solution (or vehicle).
-
Control (No Inhibitor): Add buffer, xanthine oxidase solution, and the vehicle (e.g., DMSO).
-
Test: Add buffer, xanthine oxidase solution, and the test compound solution at various concentrations.
-
Positive Control: Add buffer, xanthine oxidase solution, and allopurinol solution at various concentrations.
-
-
Reaction and Measurement:
-
Pre-incubate the plate at 25°C for 15 minutes.[3]
-
Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Immediately measure the absorbance at 295 nm at regular intervals to determine the rate of uric acid formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Test compound
-
Bacterial culture
-
Mueller-Hinton Broth (MHB) or other appropriate broth media
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test bacteria in sterile broth to a concentration of approximately 1.5 × 10⁸ CFU/mL.[4]
-
-
Serial Dilution of Test Compound:
-
Perform a two-fold serial dilution of the test compound in the broth within the wells of a 96-well plate.
-
-
Inoculation:
-
Add the standardized bacterial suspension to each well containing the diluted test compound.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-20 hours.[5]
-
-
Determining MIC:
-
The MIC is the lowest concentration of the test compound at which there is no visible growth of the bacteria.[5]
-
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and biological evaluation of novel inhibitors based on the this compound scaffold.
Caption: General workflow for synthesizing and evaluating new inhibitor candidates.
References
- 1. apexbt.com [apexbt.com]
- 2. Novel Antibacterial Activity of Febuxostat, an FDA-Approved Antigout Drug against Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.lpubatangas.edu.ph [research.lpubatangas.edu.ph]
- 4. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
Comparative Guide to the Structure-Activity Relationships of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of derivatives based on the Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate scaffold. The information is compiled from various studies on related thiazole compounds, offering insights into their potential as therapeutic agents. This document summarizes quantitative biological data, details relevant experimental methodologies, and visualizes key signaling pathways to support further research and drug development efforts.
Structure-Activity Relationship (SAR) Analysis
The biological activity of 2-aryl-4-methylthiazole-5-carboxylate and related carboxamide derivatives is significantly influenced by substitutions on the 2-phenyl ring, modifications at the 4-position, and alterations of the ester/amide group at the 5-position. The following table summarizes key findings from various studies on analogs of this compound.
| Compound Series/Analog Description | Biological Target/Assay | Key Findings & Quantitative Data (IC₅₀/EC₅₀) | Structure-Activity Relationship Insights |
| 2-(Substituted-phenyl)-4-methylthiazole-5-carboxamides | COX-1/COX-2 Inhibition | Compound 2a (2-(3-methoxyphenyl), N-(3,4,5-trimethoxyphenyl)): COX-1 IC₅₀ = 2.65 µM, COX-2 IC₅₀ = 0.958 µM. Compound 2b (2-(4-methoxyphenyl), N-(3,4,5-trimethoxyphenyl)): COX-1 IC₅₀ = 0.239 µM, COX-2 IC₅₀ = 0.191 µM.[1] | The substitution pattern on the N-phenyl ring of the carboxamide is critical for COX inhibitory activity and selectivity. Methoxy substitutions on both phenyl rings appear to be favorable for potent inhibition.[1][2] |
| 2-(Substituted-benzylidene)hydrazinyl-thiazole Derivatives | Anticancer (MCF-7 & HepG2 cell lines) | Compound 4c (2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl): MCF-7 IC₅₀ = 2.57 µM, HepG2 IC₅₀ = 7.26 µM. Compound 4b (2-(4-bromobenzylidene)hydrazinyl): MCF-7 IC₅₀ = 31.5 µM, HepG2 IC₅₀ = 51.7 µM.[3] | The presence and position of hydroxyl and methoxy groups on the benzylidene ring significantly enhance anticancer activity. A hydroxy group at the para position is particularly important.[3] |
| 2-Amino-thiazole-5-carboxylic acid phenylamide Derivatives | Anticancer (K562, MCF-7, HT-29 cell lines) | Compound 6d (N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)): K562 comparable to Dasatinib; MCF-7 IC₅₀ = 20.2 µM, HT-29 IC₅₀ = 21.6 µM.[4] | Modifications at the 2-amino position are crucial for antiproliferative activity. The specific substituent can determine the potency and selectivity against different cancer cell lines.[4] |
| 4-Phenoxythiazol-5-carboxamides | TGR5 Agonism | Compound 30c (2-methyl-thiazole derivative): EC₅₀ ≈ 1 nM. | Bioisosteric replacement of a nicotinamide with a thiazole scaffold can lead to highly potent TGR5 agonists. A methyl group at the 2-position of the thiazole ring enhances potency.[5] |
| 2-Phenylthiazole Derivatives | Antifungal (CYP51 Inhibition) | Lead compound SZ-C14 : MIC = 1–16 µg/mL against C. albicans. Optimized compound B9 showed potent activity against seven fungal strains.[6] | The 2-phenylthiazole scaffold is a viable starting point for developing potent CYP51 inhibitors. Structural optimization of the phenyl ring and substitutions on the thiazole can significantly improve antifungal activity.[6] |
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance.[7][8][9]
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[8][10]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to reduce background noise.[8]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.
In Vitro COX-1 and COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes.
Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[11]
Procedure:
-
Reagent Preparation: Prepare reaction buffer (0.1 M Tris-HCl, pH 8.0), heme, and solutions of COX-1 and COX-2 enzymes.
-
Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme to each well. Then, add the test compound at various concentrations and incubate for 10 minutes at 37°C.[5]
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid (the substrate) to each well.[5]
-
Colorimetric Measurement: Immediately measure the absorbance at 590 nm over a period of 2-5 minutes to determine the rate of reaction.[11]
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are then determined from dose-response curves.
In Vitro VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a peptide substrate by the recombinant VEGFR-2 kinase domain. The remaining ATP is detected using a luciferase-based system, where the light output is inversely proportional to the kinase activity.[12][13]
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer.
-
Kinase Reaction Setup: In a 96-well plate, add the kinase buffer, recombinant human VEGFR-2 enzyme, the peptide substrate, and the test compound at various concentrations.[4]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. Incubate the plate at 30°C for 45-60 minutes.[4][13]
-
ATP Detection: Stop the kinase reaction by adding an ATP detection reagent (e.g., Kinase-Glo™). This reagent lyses the cells and contains luciferase and luciferin to produce a luminescent signal from the remaining ATP.[13]
-
Luminescence Measurement: Incubate at room temperature for 10-15 minutes and measure the luminescence using a microplate reader.[13]
-
Data Analysis: The percentage of inhibition is calculated based on the luminescence signal relative to controls (no inhibitor for 0% inhibition and no enzyme for 100% inhibition). The IC₅₀ value is determined by fitting the data to a dose-response curve.
Visualization of Signaling Pathways
COX-2 Inflammatory Pathway
Caption: Simplified COX-2 pathway in inflammation.
VEGFR-2 Signaling Pathway in Angiogenesis
Caption: Key downstream signaling of the VEGFR-2 pathway in angiogenesis.
References
- 1. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchhub.com [researchhub.com]
- 8. benchchem.com [benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academicjournals.org [academicjournals.org]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
Benchmarking Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate and its Derivatives Against Established Enzyme Inhibitors
For Immediate Release
This guide provides a comparative analysis of the enzymatic inhibition profiles of established xanthine oxidase inhibitors. While Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHT) is a key intermediate in the synthesis of the potent xanthine oxidase inhibitor Febuxostat, this review focuses on the inhibitory activities of Febuxostat and other commercially available drugs, namely Allopurinol and Topiroxostat.[1][2] This guide is intended for researchers, scientists, and drug development professionals interested in the landscape of xanthine oxidase inhibition for conditions such as hyperuricemia and gout.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase (XO) is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[3] Elevated levels of uric acid in the blood can lead to hyperuricemia, a precursor to the painful inflammatory condition known as gout.[4] Inhibition of xanthine oxidase is a primary therapeutic strategy for managing these conditions.[5]
This compound (EHT) serves as a foundational scaffold for the synthesis of Febuxostat, a non-purine selective inhibitor of xanthine oxidase.[2] While the inhibitory activity of EHT itself is not extensively documented in publicly available literature, the efficacy of its derivative, Febuxostat, is well-established. This guide benchmarks Febuxostat against other prominent xanthine oxidase inhibitors, Allopurinol and Topiroxostat.
Quantitative Comparison of Xanthine Oxidase Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The Ki value is a more specific measure of the binding affinity of the inhibitor to the enzyme. A lower IC50 or Ki value indicates a more potent inhibitor.
| Inhibitor | Target Enzyme | IC50 | Ki | Mechanism of Inhibition |
| Febuxostat | Xanthine Oxidase | 1.8 nM[6] | 0.6 nM[6] | Mixed-type[6] |
| Allopurinol | Xanthine Oxidase | 0.11 - 0.82 µM[7][8] | - | Competitive (metabolite Oxypurinol is non-competitive)[7] |
| Topiroxostat | Xanthine Oxidase | Reportedly 16-fold lower than Febuxostat | - | Reversible, Competitive |
Note: The inhibitory activity of this compound (EHT) is not included in this table due to the lack of available experimental data in the reviewed literature. EHT is a precursor to Febuxostat.
Experimental Protocols
A standardized in vitro assay is crucial for the accurate determination of xanthine oxidase inhibitory activity. The following protocol outlines a common spectrophotometric method.
Objective: To determine the IC50 value of a test compound against xanthine oxidase.
Principle: The activity of xanthine oxidase is measured by monitoring the increase in absorbance at 290-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[6][7] The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Test compound (e.g., EHT, Febuxostat, Allopurinol, Topiroxostat)
-
Potassium phosphate buffer (50-100 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at ~295 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the buffer.
-
Prepare stock solutions of the test compounds and reference inhibitors (e.g., Allopurinol) in DMSO. Further dilute with buffer to achieve a range of desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Buffer and DMSO (vehicle control).
-
Control wells (100% activity): Buffer, xanthine oxidase, and DMSO.
-
Test wells: Buffer, xanthine oxidase, and the test compound at various concentrations.
-
-
Incubation: Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).
-
Reaction Initiation: Add the xanthine solution to all wells to start the enzymatic reaction.
-
Measurement: Immediately begin monitoring the increase in absorbance at 295 nm at regular intervals using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curves.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V₀_control - V₀_blank) - (V₀_test - V₀_blank)] / (V₀_control - V₀_blank) * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
Visualizing the Mechanism of Action
To understand the role of these inhibitors, it is helpful to visualize the biochemical pathway they target.
Caption: Purine metabolism pathway and the site of action for xanthine oxidase inhibitors.
Conclusion
This guide provides a comparative overview of established xanthine oxidase inhibitors, highlighting their potency and mechanism of action. Febuxostat, a derivative of EHT, demonstrates potent inhibition of xanthine oxidase. The provided experimental protocol offers a standardized method for evaluating the inhibitory potential of novel compounds against this key enzyme. Researchers and drug developers can utilize this information to benchmark new chemical entities in the ongoing effort to develop more effective treatments for hyperuricemia and gout.
References
- 1. Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | 161798-01-2 [chemicalbook.com]
- 2. In vitro drug-drug interaction studies with febuxostat, a novel non-purine selective inhibitor of xanthine oxidase: plasma protein binding, identification of metabolic enzymes and cytochrome P450 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate | C13H13NO3S | CID 135509402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate | C14H12N2O3S | CID 135627703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Silico Modeling for Validating Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Binding: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico modeling approach to validate the binding of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHT) to its putative target, xanthine oxidase. As EHT is a known intermediate in the synthesis of the xanthine oxidase inhibitor Febuxostat, this guide uses Febuxostat and other known inhibitors, Allopurinol and Topiroxostat, as benchmarks for comparison. The information presented herein is intended to assist researchers in designing and interpreting in silico and in vitro experiments for novel xanthine oxidase inhibitors.
Executive Summary
This compound (EHT) is a key chemical intermediate in the synthesis of Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase.[1] Xanthine oxidase is a critical enzyme in the purine metabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Inhibition of this enzyme is a primary therapeutic strategy for managing hyperuricemia and gout. Given its structural similarity to Febuxostat, it is hypothesized that EHT may also exhibit inhibitory activity towards xanthine oxidase. This guide explores the use of in silico modeling to predict and validate the binding of EHT to xanthine oxidase, comparing its potential efficacy with established inhibitors.
Comparative Data
The following table summarizes the available in silico and in vitro data for known xanthine oxidase inhibitors, providing a framework for evaluating the potential of EHT.
| Compound | Type | In Silico Binding Energy (kcal/mol) | In Vitro IC50 | In Vitro Ki |
| Febuxostat | Non-Purine Selective Inhibitor | -8.5 to -10.8[3][4] | 1.8 nM[3] | 0.6 nM[3] |
| Allopurinol | Purine Analog Inhibitor | -5.9 to -6.1[1][3] | 2.9 µM[3] | 2.12 µM |
| Topiroxostat | Non-Purine Selective Inhibitor | -8.5[1] | 4.8 nM | Not Widely Reported |
Signaling Pathway: Purine Metabolism
Xanthine oxidase is a pivotal enzyme in the terminal steps of the purine degradation pathway. This pathway is essential for the breakdown of purine nucleotides. An overactive pathway can lead to the overproduction of uric acid, resulting in hyperuricemia.
Purine metabolism and xanthine oxidase inhibition.
Experimental Protocols
In Silico Molecular Docking
This protocol outlines the general steps for performing molecular docking to predict the binding affinity and mode of a small molecule, such as EHT, to a target protein like xanthine oxidase.
Objective: To predict the binding energy and interaction patterns of EHT within the active site of xanthine oxidase.
Materials:
-
Protein Structure: Crystal structure of human xanthine oxidase (e.g., PDB ID: 1N5X).
-
Ligand Structure: 3D structure of this compound (EHT).
-
Software: Molecular modeling software such as AutoDock, Glide, or GOLD.[1][5] Visualization software like PyMOL or Chimera.
Procedure:
-
Protein Preparation:
-
Download the PDB file of xanthine oxidase.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign charges (e.g., Kollman charges).
-
Define the binding site, typically based on the location of the co-crystallized inhibitor in the original PDB file.[1]
-
-
Ligand Preparation:
-
Generate the 3D structure of EHT using a chemical drawing tool and optimize its geometry.
-
Assign charges and define rotatable bonds.
-
-
Docking Simulation:
-
Set up the grid box to encompass the defined active site of the protein.
-
Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate multiple binding poses.[6]
-
-
Analysis of Results:
-
Analyze the docking results to identify the pose with the lowest binding energy.[1]
-
Visualize the protein-ligand complex to examine the interactions (e.g., hydrogen bonds, hydrophobic interactions) between EHT and the amino acid residues in the active site.
-
In Silico Molecular Docking Workflow.
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay is a standard method to experimentally validate the inhibitory activity of a compound against xanthine oxidase.
Objective: To determine the IC50 value of EHT for xanthine oxidase.
Materials:
-
Xanthine Oxidase (from bovine milk or human source)
-
Xanthine (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compound (EHT) and positive control (e.g., Allopurinol)
-
Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.
-
Prepare a stock solution of xanthine in the buffer.
-
Dissolve EHT and the positive control in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
-
Assay Protocol (96-well plate format):
-
To each well, add the potassium phosphate buffer.
-
Add varying concentrations of the test compound (EHT) or the positive control.
-
Add the xanthine oxidase solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).
-
Start the enzymatic reaction by adding the xanthine solution to all wells.
-
-
Data Acquisition:
-
Immediately measure the absorbance at 295 nm and continue to record readings at regular intervals. The increase in absorbance corresponds to the formation of uric acid.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.
-
Xanthine Oxidase Inhibition Assay Workflow.
Conclusion
In silico modeling serves as a powerful, cost-effective preliminary tool to evaluate the potential of this compound as a xanthine oxidase inhibitor. By comparing the predicted binding energy and interaction patterns of EHT with those of established drugs like Febuxostat, Allopurinol, and Topiroxostat, researchers can gain valuable insights to guide further experimental validation. The provided protocols for both in silico and in vitro studies offer a comprehensive framework for the systematic evaluation of novel compounds targeting xanthine oxidase.
References
- 1. ajouronline.com [ajouronline.com]
- 2. benchchem.com [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. Integrated in silico – in vitro strategy for the discovery of potential xanthine oxidase inhibitors from Egyptian propolis and their synergistic effect with allopurinol and febuxostat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to Orthogonal Methods for Confirming the Effects of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (EHT 1864)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, widely known as EHT 1864, with other small molecule inhibitors of the Rac family of GTPases. EHT 1864 is a potent inhibitor that binds to Rac GTPases, promoting the dissociation of GTP and thereby inactivating Rac-mediated signaling pathways crucial for cell motility, proliferation, and transformation.[1][2] To ensure the validity and robustness of experimental findings, it is imperative to employ orthogonal methods—distinct techniques that measure the same biological endpoint through different mechanisms. This guide outlines several such methods and provides comparative data and detailed experimental protocols.
Comparison of Rac Inhibitor Performance
The following tables summarize the quantitative data on the performance of EHT 1864 and two other well-characterized Rac inhibitors, NSC 23766 and EHop-016. These inhibitors, while all targeting Rac activity, exhibit different potencies and mechanisms of action.
Table 1: Comparison of Inhibitor Potency on Rac1 Activity
| Inhibitor | Target | Mechanism of Action | Cell Line | Assay | IC50 | Reference |
| EHT 1864 | Rac family (Rac1, Rac1b, Rac2, Rac3) | Promotes nucleotide dissociation | - | Biochemical Binding Assay (Kd) | Rac1: 40 nM, Rac1b: 50 nM, Rac2: 60 nM, Rac3: 250 nM | [3] |
| NSC 23766 | Rac1 | Inhibits GEF interaction | MDA-MB-435 | G-LISA | 95 µM | [4] |
| EHop-016 | Rac1, Rac3 | Inhibits GEF interaction | MDA-MB-435 | G-LISA | 1.1 µM | [4][5] |
Table 2: Comparative Effects on Cell Viability and Proliferation
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| EHT 1864 | Pancreatic Cancer (AsPC-1) | Proliferation Assay | 25 µM | ~20% decrease in proliferation | [6] |
| EHT 1864 | Pancreatic Cancer (CD18/HPAF) | Proliferation Assay | 25 µM | No significant inhibition | [6] |
| EHT 1864 | Human Bladder Smooth Muscle Cells | CCK-8 Assay | Not specified | Mimicked Rac1 knockdown-induced reduction in viability | [7] |
| NSC 23766 | Human Bladder Smooth Muscle Cells | CCK-8 Assay | Not specified | Mimicked Rac1 knockdown-induced reduction in viability | [7] |
| EHop-016 | MDA-MB-435 | MTT Assay | 1 or 2 µM | No significant effect on viability | [4] |
| EHop-016 | MDA-MB-435 | MTT Assay | 5 µM | ~30% decrease in cell number | [4] |
Table 3: Comparative Effects on Apoptosis
| Inhibitor | Cell Line | Assay | Concentration | Effect | Reference |
| EHT 1864 | Human Bladder Smooth Muscle Cells | Flow Cytometry | Not specified | 32-fold increase in dead cells | [7] |
| NSC 23766 | Human Bladder Smooth Muscle Cells | Flow Cytometry | Not specified | No significant effect on cell death | [7] |
Experimental Protocols for Orthogonal Validation
To rigorously confirm the biological effects of EHT 1864, a selection of orthogonal experimental methods is presented below. These protocols provide detailed, step-by-step instructions for key assays.
Orthogonal Methods for Cell Viability/Proliferation
The MTT assay is a common method to assess cell viability based on mitochondrial reductase activity. To confirm findings from an MTT assay, the following orthogonal methods can be employed.
This assay distinguishes viable from non-viable cells based on membrane integrity.[8][9][10][11][12]
-
Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.
-
Protocol:
-
Harvest cells and centrifuge at 100 x g for 5 minutes. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of phosphate-buffered saline (PBS) or serum-free medium.
-
Mix one part of 0.4% trypan blue solution with one part of the cell suspension (a 1:1 dilution is common).
-
Incubate the mixture at room temperature for 3 minutes. Do not exceed 5 minutes.
-
Load 10 µL of the mixture into a hemocytometer.
-
Under a light microscope, count the number of unstained (viable) and blue-stained (non-viable) cells in the central grid.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
-
This assay measures cell viability based on the metabolic reduction of resazurin.[13][14][15][16]
-
Principle: Metabolically active, viable cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin.
-
Protocol:
-
Plate cells in a 96-well plate and treat with the test compound (e.g., EHT 1864) for the desired duration.
-
Prepare a resazurin solution (e.g., 0.15 mg/mL in PBS) and filter-sterilize.
-
Add resazurin solution to each well (typically 10% of the culture volume).
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Orthogonal Methods for Apoptosis
To confirm that a decrease in cell viability is due to apoptosis, the following assays can be used.
This assay detects an early marker of apoptosis, the externalization of phosphatidylserine (PS).
-
Principle: Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye. In apoptotic cells, PS translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.
-
Protocol:
-
Induce apoptosis in your cell line using the desired treatment (e.g., EHT 1864).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorescently labeled Annexin V (e.g., FITC-conjugated) to the cell suspension.
-
(Optional) Add a viability dye such as Propidium Iodide (PI) or DAPI to distinguish between early apoptotic, late apoptotic/necrotic, and viable cells.
-
Incubate the cells at room temperature for 15 minutes in the dark.
-
Analyze the cells by flow cytometry.
-
This assay measures the activity of key executioner caspases in the apoptotic cascade.[17][18][19][20][21]
-
Principle: A non-luminescent substrate containing the DEVD peptide sequence, a target for caspase-3 and -7, is cleaved by active caspases in apoptotic cells, releasing a luminescent signal.
-
Protocol (using a commercial kit like Caspase-Glo® 3/7):
-
Plate cells in a 96-well plate and induce apoptosis.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add the Caspase-Glo® 3/7 Reagent to each well (typically a 1:1 ratio with the cell culture medium).
-
Mix the contents of the wells by gentle shaking.
-
Incubate at room temperature for 30 minutes to 3 hours, protected from light.
-
Measure the luminescence using a plate luminometer.
-
Orthogonal Methods for Rac1 Activity
Pull-down assays are commonly used to measure the active, GTP-bound form of Rac1. The following methods provide alternative approaches to confirm the inhibition of Rac1 activity.
This assay offers a quantitative, ELISA-based format for measuring active Rac1.[22][23][24][25][26]
-
Principle: A 96-well plate is coated with a Rac-GTP-binding protein. Cell lysates are added, and the active, GTP-bound Rac1 binds to the plate. The bound active Rac1 is then detected using a specific antibody and a colorimetric or chemiluminescent secondary antibody.[22][23]
-
Protocol (summary):
-
Lyse cells to release proteins.
-
Add cell lysates to the wells of the G-LISA™ plate.
-
Incubate to allow active Rac1 to bind.
-
Wash away unbound proteins.
-
Add a primary antibody specific to Rac1.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a substrate and measure the absorbance or luminescence.
-
Förster Resonance Energy Transfer (FRET) biosensors allow for the visualization of Rac1 activity in real-time within living cells.[1][27][28][29][30]
-
Principle: A genetically encoded biosensor consists of Rac1, a Rac1-binding domain (like PAK-PBD), and two fluorescent proteins (e.g., CFP and YFP).[29] When Rac1 is in its active, GTP-bound state, it binds to the PAK-PBD, bringing the two fluorescent proteins into close proximity and causing a change in FRET signal.[29]
-
Protocol (conceptual workflow):
-
Transfect cells with a FRET biosensor plasmid for Rac1.
-
Culture the transfected cells under appropriate conditions.
-
Treat the cells with the inhibitor (e.g., EHT 1864).
-
Perform live-cell imaging using a fluorescence microscope equipped for FRET imaging.
-
Capture images of both the donor and acceptor fluorophores.
-
Analyze the images to calculate the FRET ratio, which is indicative of Rac1 activity.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of EHT 1864 and its validation.
Caption: Rac1 Signaling Pathway and the inhibitory action of EHT 1864.
Caption: Workflow for orthogonal validation of EHT 1864's effects.
Caption: Logical relationship between EHT 1864, its target, and validation methods.
References
- 1. A quantitative protocol for intensity-based live cell FRET imaging | Laser Analytics Group [laser.ceb.cam.ac.uk]
- 2. Knockdown of RAC1 and VASP gene expression inhibits breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Characterization of EHop-016, Novel Small Molecule Inhibitor of Rac GTPase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of EHop-016, novel small molecule inhibitor of Rac GTPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of small molecule Rac1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rac1 silencing, NSC23766 and EHT1864 reduce growth and actin organization of bladder smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 11. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. labbox.es [labbox.es]
- 16. tipbiosystems.com [tipbiosystems.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [promega.sg]
- 18. Caspase 3/7 Activity [protocols.io]
- 19. Caspase 3/7 activity assay [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. cdn.caymanchem.com [cdn.caymanchem.com]
- 22. maxanim.com [maxanim.com]
- 23. 活性型低分子量Gタンパク質の定量キット | G-LISA Small G-Protein Activation Assay Biochem Kitシリーズ | フナコシ [funakoshi.co.jp]
- 24. Rac1 G-LISA Activation Assay Kit (colorimetric) | BIOZOL [biozol.de]
- 25. universalbiologicals.com [universalbiologicals.com]
- 26. hoelzel-biotech.com [hoelzel-biotech.com]
- 27. Visualization of the Activity of Rac1 Small GTPase in a Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Activation of Rac and Cdc42 Video Imaged by Fluorescent Resonance Energy Transfer-Based Single-Molecule Probes in the Membrane of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate, a compound used in the synthesis of febuxostat metabolites.[1] Given conflicting safety data, a cautious approach, treating the compound as hazardous, is strongly recommended.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, a lab coat, and closed-toe shoes.[2][3] All handling of this compound, including preparation for disposal, should be conducted in a chemical fume hood to prevent inhalation of any dust or vapors.[4][5]
Hazard Profile Summary:
Conflicting information exists regarding the hazard classification of this compound. While one Safety Data Sheet (SDS) classifies it as not a hazardous substance, another indicates it causes severe skin burns and eye damage[3]. Therefore, it is prudent to handle it as a hazardous material. Thiazole derivatives, in general, can be flammable and toxic, while phenolic compounds are also typically treated as hazardous waste.[6][7]
| Hazard Category | Potential Risks & Precautions |
| Health Hazards | May cause skin and eye irritation or severe burns.[3][8] Avoid contact with skin, eyes, and clothing.[3] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[3] |
| Environmental Hazards | May be harmful to aquatic life.[8] Prevent release to the environment by not disposing of it down the drain.[4][8] |
| Chemical Hazards | Thermal decomposition may produce toxic gases such as carbon oxides, nitrogen oxides, and sulfur oxides.[8] Store away from incompatible materials like strong oxidizing agents.[2] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[8][9] Adherence to all institutional, local, and national regulations is mandatory.
1. Waste Segregation and Collection:
-
Solid Waste: Collect unused or waste this compound in a dedicated, clearly labeled hazardous waste container.[6][8] This includes any contaminated materials such as pipette tips, weighing paper, and gloves.[4]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquids.[8] Do not mix with other incompatible waste streams.[8] The approximate concentration of the compound should be indicated on the label.[8]
2. Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and the CAS Number: 161797-99-5.[6][10]
3. Storage of Waste:
-
Store the sealed hazardous waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.[2][11] The storage area should be a designated and secure location for hazardous waste.
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[11][12]
5. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
With appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand.[2]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3]
-
Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[8]
-
Report the spill to your laboratory supervisor and EHS department.[6]
References
- 1. This compound | 161797-99-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. aksci.com [aksci.com]
- 4. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 5. biocrick.com [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound AldrichCPR 161797-99-5 [sigmaaldrich.com]
- 11. ehs.umich.edu [ehs.umich.edu]
- 12. aaronchem.com [aaronchem.com]
Essential Safety and Operational Guide for Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate (CAS Number: 161797-99-5). The information is intended for researchers, scientists, and professionals in drug development to ensure laboratory safety and proper chemical management.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 161797-99-5
Hazard Identification: Based on available safety data, this compound is classified as causing serious eye damage.[1]
-
GHS Pictogram: GHS05 (Corrosion)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H318 - Causes serious eye damage.[1]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling/ Weighing (Solid) | Chemical safety goggles and a face shield.[1][3] | Nitrile or neoprene gloves.[4][5] | Flame-resistant lab coat, fully buttoned.[3][4] | If dust is generated, use a NIOSH-approved respirator with a particulate filter (e.g., N95).[6] |
| Solution Preparation/ Transfer | Chemical splash goggles and a face shield are required.[3][7] | Chemically resistant gloves (e.g., nitrile, neoprene).[4] | Flame-resistant lab coat.[3] | Work in a certified chemical fume hood. |
| Storage and Transport | Safety glasses.[3] | Gloves are not typically required but recommended when handling containers. | Lab coat. | Not generally required. |
| Waste Disposal | Chemical splash goggles.[3] | Chemically resistant gloves. | Lab coat. | Work in a well-ventilated area or fume hood. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when working with the solid form to avoid dust inhalation or when preparing solutions.
-
Safe Handling Practices:
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials. The storage class is 13 - Non Combustible Solids.[1]
Spill Response:
-
Evacuation and Notification: Immediately alert others in the area and evacuate if necessary.
-
Containment: For small spills of the solid, carefully sweep or scoop up the material, avoiding dust generation. For liquid spills, use an inert absorbent material like vermiculite or sand.[9]
-
Cleanup: Place all contaminated materials into a sealed, labeled hazardous waste container.[9] Clean the spill area with soap and water.[9]
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.[9]
Waste Disposal:
-
Waste Collection: Collect all waste containing this compound in a dedicated, clearly labeled hazardous waste container.[10][11]
-
Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[10][11]
-
Disposal Procedure: All chemical waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local regulations.[11] Do not dispose of down the drain.
Emergency First Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visual Workflow Guides
The following diagrams illustrate key decision-making and response workflows for handling this chemical.
Caption: PPE Selection Workflow.
Caption: Chemical Spill Response Workflow.
References
- 1. This compound AldrichCPR 161797-99-5 [sigmaaldrich.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. ehs.ucsf.edu [ehs.ucsf.edu]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Polycyclic aromatic hydrocarbons produced by electrocautery smoke and the use of personal protective equipment 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Ethyl 2-(3-Cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
